2-Amino-4-hydroxypyridine
Description
The exact mass of the compound this compound is 110.048012819 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNIMNQVKVPZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356256 | |
| Record name | 2-amino-4-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33623-18-6, 33631-05-9 | |
| Record name | 2-Amino-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33623-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-4-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-hydroxypyridine (CAS: 33631-05-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
2-Amino-4-hydroxypyridine, registered under CAS number 33631-05-9, is a heterocyclic organic compound of significant interest in the chemical and pharmaceutical sciences. Structurally, it is a pyridine ring substituted with both an amino group at the 2-position and a hydroxyl group at the 4-position. This bifunctional nature makes it a highly versatile and reactive building block for chemical synthesis.[1] It serves as a crucial intermediate or scaffold in the synthesis of a wide array of molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2][3] In medicinal chemistry, its derivatives have been explored for various therapeutic applications, including as anti-inflammatory and anti-cancer agents.[1][2]
A critical feature of this molecule is its existence in tautomeric forms, predominantly as 2-amino-1H-pyridin-4-one.[2][3] This equilibrium has profound implications for its reactivity and interactions with biological targets, making a thorough understanding of its properties essential for its effective application in research and development.
Physicochemical and Structural Properties
The utility of this compound in synthesis design is dictated by its fundamental physical and chemical properties. These characteristics influence its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 33631-05-9 | [3] |
| Molecular Formula | C₅H₆N₂O | [1][4][5] |
| Molecular Weight | 110.11 g/mol | [3][4][6] |
| Appearance | Light yellow to off-white or brown solid/powder | [1][4][5] |
| Melting Point | 85 °C | [4][7] |
| Boiling Point | 253.9 °C at 760 mmHg | [4] |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents. | [4][7][8] |
| pKa | 5.30 ± 0.18 (Predicted) | [4][7] |
| InChIKey | HQNIMNQVKVPZES-UHFFFAOYSA-N | [3] |
The Critical Role of Tautomerism
Like other 4-hydroxypyridines, this compound exists in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. For this compound, the equilibrium strongly favors the 2-amino-1H-pyridin-4-one tautomer.[2][3] This preference is influenced by factors such as solvent polarity; polar solvents tend to favor the more polar pyridone form.[2][9] The pyridone form benefits from aromaticity and the presence of a strong carbon-oxygen double bond, which contributes to its stability.[3][10] This phenomenon is crucial as the two forms present different reactive sites and hydrogen bonding capabilities, directly impacting synthetic strategies and molecular interactions in biological systems.
Caption: Tautomeric equilibrium favoring the pyridone form.
Synthesis and Purification
The synthesis of the this compound scaffold can be achieved through various ring-forming reactions from acyclic precursors. Multicomponent reactions (MCRs) involving reagents like malononitrile are particularly efficient for constructing substituted pyridine rings.[2][11][12]
Representative Laboratory Synthesis Protocol
A common and effective approach involves the cyclization of a β-ketoester derivative or equivalent with an appropriate nitrogen source. One established method starts from readily available precursors like malononitrile.
Workflow: Synthesis via Malononitrile Condensation
Caption: General workflow for pyridine synthesis from malononitrile.
Step-by-Step Protocol (Conceptual Example): This protocol is a conceptual illustration based on common pyridine synthesis strategies. Researchers should consult specific literature for optimized conditions.[13]
-
Step 1: Knoevenagel Condensation. React acetone with malononitrile in the presence of a base catalyst to form isopropylidenemalononitrile.[13]
-
Step 2: Condensation. The resulting intermediate is condensed with triethyl orthoformate in acetic anhydride.[13]
-
Step 3: Cyclization. The mixture from Step 2 is treated with anhydrous ammonia in a suitable solvent like ethanol to facilitate ring closure, yielding a substituted 2-aminopyridine derivative.[13]
-
Step 4: Hydrolysis & Purification. Subsequent hydrolysis and purification steps are required to yield the final this compound. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint. Given the predominance of the pyridone tautomer, spectral data will primarily reflect this form.
| Technique | Expected Observations for 2-Amino-1H-pyridin-4-one |
| ¹H NMR | Signals corresponding to the vinyl protons on the pyridine ring, typically in the δ 5.5-7.5 ppm range. Broad signals for the N-H protons of the amino group and the ring amide, which are exchangeable with D₂O. The coupling constants (J-values) between adjacent protons are characteristic of the substitution pattern. |
| ¹³C NMR | Resonances for five distinct carbon atoms. The carbonyl carbon (C4) will appear significantly downfield (e.g., >160 ppm). The other four sp² hybridized carbons will appear in the aromatic/olefinic region (approx. 90-160 ppm). |
| FT-IR (cm⁻¹) | Strong, characteristic C=O stretching vibration for the pyridone carbonyl group (approx. 1640-1680 cm⁻¹). N-H stretching vibrations for the amino group and ring NH (approx. 3100-3400 cm⁻¹). C=C and C-N stretching bands in the 1400-1600 cm⁻¹ region. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight (110.11 g/mol ) should be observable, along with characteristic fragmentation patterns. |
Key Chemical Reactivity
The dual functionality of this compound provides multiple handles for synthetic modification, making it a valuable scaffold.
-
N-Acylation/Alkylation: The exocyclic amino group is a potent nucleophile and can readily undergo reactions such as acylation with acid chlorides or anhydrides, and alkylation with alkyl halides.
-
O-Alkylation: The oxygen atom of the pyridone tautomer can be alkylated, although this often requires specific conditions to compete with N-alkylation of the ring nitrogen.
-
Ring Nitrogen Reactivity: The endocyclic nitrogen can also participate in reactions, such as N-oxidation.[2]
-
Electrophilic Aromatic Substitution: The electron-donating nature of the amino and hydroxyl/oxo groups activates the pyridine ring towards electrophilic substitution at the C3 and C5 positions. Halogenation and nitration are common examples.[3]
-
Azo Coupling: The amino group can be converted to a diazonium salt, which can then act as an electrophile in azo coupling reactions to form colored azo derivatives.[2]
Caption: Key reactive sites on the this compound scaffold.
Applications in Research and Drug Development
The 2-amino-4-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.
-
Pharmaceutical Intermediate: It is a fundamental starting material for a variety of APIs.[3][14] Its structure is a key component in drugs targeting cardiovascular and neurological disorders.[1][14]
-
Kinase Inhibitors: Derivatives have shown significant promise as kinase inhibitors, which are a major class of cancer therapeutics. For example, substituted 2-aminopyridine derivatives have been designed as inhibitors of Anaplastic Lymphoma Kinase (ALK).[2]
-
Enzyme Inhibition: The scaffold has been used to design potent and selective inhibitors of enzymes like neuronal nitric oxide synthase (nNOS).[2][3]
-
Chelating Agent: The molecule can act as an effective chelating agent, binding to metal ions through the amino nitrogen and the deprotonated hydroxyl oxygen. This property is useful in analytical chemistry and catalysis.[1][2]
-
Materials Science: The compound has been explored for incorporation into polymer matrices to enhance thermal stability and mechanical properties.[3][14]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.
-
Hazard Identification: The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[6][15][16][17] It may also cause respiratory irritation.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including:
-
Chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[15]
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[15][18] Avoid breathing dust.[15] Wash hands and any exposed skin thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][18] It should be stored locked up and protected from moisture.[15]
-
First Aid:
-
Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]
-
Skin: Wash off with plenty of soap and water. If irritation occurs, get medical advice.[15]
-
Inhalation: Remove victim to fresh air. Call a poison center or doctor if you feel unwell.[15]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[15][18]
-
Conclusion
This compound is a foundational building block whose value is derived from its versatile reactivity and the biological significance of its core scaffold. Its tautomeric nature is a defining characteristic that must be considered in all synthetic and biological applications. With a growing presence in pharmaceuticals, materials science, and agrochemicals, future research will likely continue to uncover novel synthetic routes and expanded applications for this important heterocyclic compound.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 3. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 2-Aminopyridin-4-ol | C5H6N2O | CID 820936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridin-4-ol | 33631-05-9 [chemicalbook.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. wuxibiology.com [wuxibiology.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 14. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. 33631-05-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 18. fishersci.ca [fishersci.ca]
The Emergence of a Versatile Scaffold: A Technical History of 2-Amino-4-hydroxypyridine
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery and history of 2-amino-4-hydroxypyridine, a pivotal heterocyclic compound. From its foundational synthesis to its contemporary applications as a versatile building block in medicinal chemistry and materials science, we will explore the evolution of its synthetic methodologies, its inherent chemical properties, and its significant role in scientific advancement.
Introduction: The Significance of the Pyridine Core
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous motif in a vast array of biologically active compounds, including vitamins and alkaloids. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, governs its reactivity and makes it a valuable scaffold in the design of novel therapeutic agents and functional materials. The introduction of substituents, such as amino and hydroxyl groups, further modulates the electronic properties and reactivity of the pyridine core, opening avenues for diverse chemical transformations and applications. This compound, with its strategically placed functional groups, has emerged as a particularly valuable intermediate in organic synthesis.[1]
The Foundational Era: Early Pyridine Synthesis and the Quest for Functionalized Derivatives
While the precise first synthesis of this compound is not readily apparent in early chemical literature, its discovery is intrinsically linked to the broader history of pyridine chemistry. The late 19th and early 20th centuries witnessed pioneering work in the synthesis of the pyridine ring itself. Foundational methods, such as the Hantzsch pyridine synthesis, provided the initial tools for constructing this heterocyclic system from acyclic precursors.
However, the direct and efficient synthesis of specifically substituted pyridines, like this compound, remained a significant challenge. Early approaches to functionalized pyridines often involved multi-step, low-yielding processes. The development of methods to introduce amino and hydroxyl groups onto a pre-formed pyridine ring or to construct the ring with these functionalities already in place was a gradual process, evolving with the broader understanding of organic reaction mechanisms.
Unraveling the Dual Nature: The Discovery of Tautomerism
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium. Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, can exist in equilibrium with their corresponding pyridone forms.[2][3] In the case of this compound, it predominantly exists as its pyridone tautomer, 2-amino-1H-pyridin-4-one .[1] This equilibrium is influenced by factors such as the solvent environment.[2] The pyridone form is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[2][3] The recognition and understanding of this tautomerism were crucial for accurately predicting the compound's reactivity and its interactions in biological systems.
Caption: Tautomeric equilibrium of this compound.
The Evolution of Synthesis: From Classical Methods to Modern Efficiency
The journey to develop efficient and scalable synthetic routes to this compound reflects the broader advancements in organic synthesis.
Early Approaches: Building from Acyclic Precursors
One of the well-documented classical approaches to constructing the this compound ring system involves starting from readily available and cost-effective acyclic precursors. A notable example is the use of β-ketoesters, such as ethyl acetoacetate.[1] This method typically involves a sequential three-step reaction: dimerization, ammoniation to introduce the 2-amino group, and subsequent cyclization to form the pyridone ring. While foundational, these early methods often suffered from moderate yields and limited substrate scope.
Modern Synthetic Methodologies
The quest for more efficient, high-yielding, and environmentally benign synthetic methods has led to the development of a diverse array of modern approaches.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient synthesis of complex molecules, including derivatives of this compound.[1] These reactions offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.
Ring expansion techniques, involving the transformation of a five-membered heterocyclic ring into the six-membered pyridine system, represent another innovative approach to pyridine derivatives.[1] For instance, methods involving the ring expansion of furan derivatives have been explored for the synthesis of substituted pyridines. A patented method for a related compound, 2-amino-4-methylpyridine, starts from ethyl 2-(4-methylfuran) formate and proceeds through ring expansion, hydroxyl chlorination, and dechlorination steps.[4]
The application of both transition metal catalysis and organocatalysis has revolutionized the synthesis of pyridine scaffolds.[2] Catalytic methods often provide milder reaction conditions, higher selectivity, and improved functional group tolerance compared to classical stoichiometric approaches.
Table 1: Comparison of Historical and Modern Synthetic Approaches
| Synthetic Approach | Key Features | Advantages | Disadvantages |
| Classical (from β-ketoesters) | Stepwise construction from acyclic precursors. | Utilizes readily available starting materials. | Often involves multiple steps, moderate yields. |
| Multi-component Reactions (MCRs) | Single-pot synthesis from multiple starting materials. | High atom economy, operational simplicity. | Optimization of reaction conditions can be complex. |
| Ring Expansion of Furans | Transformation of a 5-membered ring to a 6-membered ring. | Provides access to unique substitution patterns. | Can require specific starting materials and conditions. |
| Catalytic Methods | Use of transition metal or organocatalysts. | Milder conditions, higher selectivity and yields. | Catalyst cost and removal can be a concern. |
Experimental Protocols: A Glimpse into Synthetic Procedures
To provide a practical understanding of the synthesis of related aminohydroxypyridines, the following section outlines a representative modern experimental protocol.
Synthesis of 2-Amino-3-hydroxy-4-methylpyridine from a Furan Precursor
This protocol is adapted from a patented method for a structurally similar compound and illustrates the ring expansion strategy.[4]
Step 1: Ring Expansion and Hydroxylation
-
Dissolve ethyl 2-(4-methylfuran) formate in dimethylformamide.
-
Add a water-removing agent and formamide.
-
Introduce ammonia gas and perform a reflux reaction for 24 hours.
-
After cooling, add dilute hydrochloric acid to adjust the pH to 2.
-
Extract with ethyl acetate, retaining the aqueous phase.
-
Adjust the pH of the aqueous phase to neutral with a sodium hydroxide solution.
-
Extract with diethyl ether.
-
Concentrate and dry the organic phase to obtain 2-amino-3-hydroxy-4-methylpyridine.
Caption: Workflow for the synthesis of a 2-amino-hydroxypyridine derivative.
Applications: A Versatile Building Block in Modern Science
The unique structural features of this compound, namely the presence of both a nucleophilic amino group and a hydroxyl group capable of tautomerization, make it a highly versatile building block in various scientific disciplines.
Medicinal Chemistry and Drug Discovery
In the realm of pharmaceutical development, this compound serves as a crucial starting material for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2] Its scaffold has been incorporated into molecules targeting a diverse array of biological targets. For instance, derivatives of 2-amino-4-substituted pyridines have been synthesized and investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[1]
Materials Science
The applications of this compound extend into the field of materials science. It has been explored for incorporation into polymer matrices to enhance their thermal stability and mechanical properties.[2] The ability of the amino and hydroxyl groups to participate in polymerization reactions or to be modified to introduce other functionalities makes it a valuable monomer or additive in the development of advanced materials.
Agrochemicals
In the agrochemical industry, derivatives of this compound are utilized in the formulation of pesticides and herbicides, contributing to improved crop yields.[2]
Conclusion: An Enduring Legacy and a Promising Future
The history of this compound is a testament to the continuous evolution of organic synthesis. From its conceptual roots in the early days of pyridine chemistry to the sophisticated and efficient synthetic methods available today, this seemingly simple molecule has proven to be an invaluable tool for scientific innovation. Its ability to serve as a versatile scaffold in drug discovery, a functional component in materials science, and a key intermediate in the production of agrochemicals ensures its continued relevance and importance in both academic research and industrial applications. The ongoing development of green and sustainable synthetic routes will further solidify the legacy of this compound as a cornerstone of modern chemical science.
References
A Theoretical Treatise on the Tautomeric Landscape of 2-Amino-4-hydroxypyridine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Preamble: The Significance of Tautomerism in Drug Design
In the realm of medicinal chemistry and drug development, the precise understanding of a molecule's structure is paramount. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, represents a critical aspect of this understanding. Tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities, which in turn profoundly influence their pharmacokinetic and pharmacodynamic profiles. 2-Amino-4-hydroxypyridine, a heterocyclic scaffold present in numerous biologically active compounds, serves as a compelling case study for the theoretical investigation of tautomeric equilibria. This guide provides an in-depth exploration of the computational methodologies employed to elucidate the tautomeric landscape of this important molecule, offering field-proven insights for researchers and scientists.
The Tautomeric Forms of this compound: A Quantum Mechanical Perspective
This compound can exist in several tautomeric forms, primarily involving proton transfer between the exocyclic amino and hydroxyl groups and the ring nitrogen atoms. The principal tautomers are the amino-hydroxy form (T1), the amino-oxo forms (T2 and T3, depending on the protonation of the ring nitrogens), and the imino-hydroxy/oxo forms. The relative stability of these tautomers is governed by a delicate interplay of factors including aromaticity, intramolecular hydrogen bonding, and electronic delocalization.[1]
Caption: Principal tautomeric forms of this compound.
Theoretical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool to quantify the energetic differences between these tautomers and to predict the predominant species under various conditions.[2]
The Computational Chemist's Toolkit: Methodologies for Tautomer Analysis
The accurate prediction of tautomeric equilibria necessitates a robust computational approach. The following protocol outlines a self-validating workflow grounded in established theoretical chemistry principles.
Foundational Principles: Choosing the Right Computational Level
The choice of the computational method and basis set is a critical first step that dictates the accuracy of the results.
-
Density Functional Theory (DFT): DFT methods, particularly hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for studying tautomerism in organic molecules.[2][3] The inclusion of dispersion corrections (e.g., D3) is advisable to accurately model non-covalent interactions.
-
Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are widely employed for these systems.[2][3] The inclusion of diffuse functions (++) is crucial for describing the lone pairs of electrons on heteroatoms, and polarization functions (d,p) are essential for accurately representing bonding environments. For higher accuracy, correlation-consistent basis sets like aug-cc-pVDZ can be utilized.
Step-by-Step Computational Workflow
The following is a detailed protocol for the theoretical investigation of this compound tautomers.
Step 1: Geometry Optimization
-
Objective: To find the minimum energy structure for each tautomer.
-
Procedure: Perform geometry optimizations for all possible tautomers using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Validation: Confirm that the optimized structures correspond to true minima on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[3]
Step 2: Energy Calculations and Relative Stabilities
-
Objective: To determine the relative energies of the tautomers in the gas phase.
-
Procedure: From the optimized geometries, calculate the single-point electronic energies. The relative energy of each tautomer is then determined with respect to the most stable tautomer.
-
Refinement: For more accurate energy rankings, it is recommended to include zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations.
Step 3: Simulating the Cellular Milieu: The Role of the Solvent
-
Objective: To model the effect of the solvent on the tautomeric equilibrium.
-
Procedure: Employ an implicit solvent model, such as the Polarizable Continuum Model (PCM), to calculate the energies of the tautomers in different solvents (e.g., water, DMSO, THF).[2][3] This model treats the solvent as a continuous dielectric medium.
-
Rationale: The solvent can significantly influence the relative stabilities of tautomers by preferentially stabilizing more polar forms.[2]
Caption: A typical computational workflow for tautomer analysis.
Interpreting the Data: Key Insights into Tautomer Stability
Computational studies on analogous systems, such as 2-amino-6-methyl pyrimidine-4-one, provide valuable insights into the expected tautomeric preferences of this compound.[2]
Gas Phase vs. Solution
In the gas phase, the relative stability of tautomers is primarily dictated by intramolecular factors. However, in solution, the equilibrium can shift dramatically.
| Tautomer Form | Expected Gas Phase Stability | Expected Stability in Polar Solvents | Rationale |
| Amino-hydroxy (T1) | Potentially significant due to aromaticity. | Less favored. | Lower dipole moment. |
| Amino-oxo (T2/T3) | Generally more stable than imino forms. | Predominantly favored. | Higher dipole moment, better stabilized by polar solvents.[2] |
| Imino-hydroxy (T4) | Less stable. | Least favored. | Disruption of aromaticity and less favorable charge distribution. |
Table 1. Predicted relative stabilities of this compound tautomers.
The amino-oxo tautomers are expected to be significantly stabilized in polar solvents like water and DMSO due to their larger dipole moments.[2][3] This is a crucial consideration for predicting the behavior of these molecules in biological systems.
Correlating Theory with Experiment: Spectroscopic Signatures
A key aspect of validating theoretical predictions is to compare calculated spectroscopic properties with experimental data.
-
Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be used to predict the IR spectra of each tautomer. The C=O stretching frequency in the amino-oxo forms (typically around 1650-1700 cm⁻¹) and the O-H stretching frequency in the amino-hydroxy form (around 3500-3700 cm⁻¹) are particularly diagnostic.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (e.g., using the GIAO method) can aid in the identification of the predominant tautomer in solution. The chemical shifts of the protons attached to nitrogen and oxygen, as well as the ring carbons, are sensitive to the tautomeric form.
Authoritative Grounding & Comprehensive References
The methodologies and insights presented in this guide are grounded in established scientific literature. The following references provide a comprehensive foundation for further exploration.
References
An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-hydroxypyridine
Introduction
2-Amino-4-hydroxypyridine, a heterocyclic organic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its bifunctional nature, arising from the presence of both an amino and a hydroxyl group on the pyridine scaffold, imparts a unique combination of chemical reactivity and physical properties. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established data and field-proven insights into its experimental determination. The primary focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this versatile molecule.
A critical aspect of this compound's chemistry is its existence in tautomeric forms. The equilibrium between the this compound and the 2-amino-1H-pyridin-4-one tautomers is a key determinant of its physical and chemical behavior.[1][2] In many environments, the pyridone form is the predominant species.[1] This guide will address the properties of the compound, taking into account this important tautomeric relationship.
Core Physical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder. | [3][4] |
| Molecular Formula | C₅H₆N₂O | [3][4] |
| Molecular Weight | 110.12 g/mol | [4] |
| CAS Number | 33631-05-9 | [4][5] |
| Melting Point | 235-239 °C | [3] |
| Boiling Point | Decomposes before boiling. | |
| pKa (conjugate acid of the amino group) | ~4.8 | [3] |
Tautomerism: A Fundamental Consideration
The physical and spectroscopic properties of this compound are intrinsically linked to its tautomeric equilibrium. The molecule can exist in two primary forms: the aromatic hydroxypyridine form and the non-aromatic (but conjugated) pyridone form.
References
- 1. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 2. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 3. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
The Tautomeric Dichotomy of 2-Amino-4-hydroxypyridine: A Technical Guide to the Pyridone and Hydroxypyridine Forms
Abstract
This technical guide provides an in-depth exploration of the tautomeric equilibrium between the pyridone and hydroxypyridine forms of 2-amino-4-hydroxypyridine. This fascinating molecular duality is of paramount importance in the fields of medicinal chemistry, materials science, and synthetic chemistry. We will delve into the fundamental principles governing this equilibrium, spectroscopic and computational methods for its characterization, and the profound implications of tautomerism on the molecule's chemical reactivity and biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Introduction: The Two Faces of a Versatile Scaffold
This compound is a heterocyclic organic compound that stands at a chemical crossroads, existing as a dynamic equilibrium between two tautomeric forms: 2-amino-1H-pyridin-4-one (the pyridone form) and 2-amino-pyridin-4-ol (the hydroxypyridine form). This phenomenon, known as prototropic tautomerism, involves the migration of a proton and results in two distinct isomers with different structural, electronic, and, consequently, functional properties.[1][2] The position of this equilibrium is not fixed but is delicately influenced by the surrounding environment, including the solvent, temperature, and pH. Understanding and controlling this tautomeric balance is crucial for harnessing the full potential of this compound in various applications, from the design of novel pharmaceuticals to the development of advanced materials.[2][3]
The pyridone tautomer is often the more stable form, particularly in polar solvents and in the solid state, a preference driven by factors such as aromaticity and the strength of the carbon-oxygen double bond.[3][4] This guide will provide the necessary theoretical framework and practical methodologies to investigate, characterize, and ultimately leverage the tautomeric nature of this compound.
The Pyridone-Hydroxypyridine Tautomeric Equilibrium
The tautomeric equilibrium of this compound is a dynamic process governed by the principles of chemical thermodynamics. The relative stability of the two forms is dictated by a combination of intramolecular and intermolecular factors.
Figure 1: The tautomeric equilibrium of this compound and key influencing factors.
The Role of Solvent Polarity
Solvent polarity plays a pivotal role in shifting the tautomeric equilibrium. Polar solvents, such as water and alcohols, tend to stabilize the more polar pyridone form through hydrogen bonding and dipole-dipole interactions.[2][5] Conversely, non-polar solvents favor the less polar hydroxypyridine form.[4] This is a critical consideration in reaction chemistry, as the choice of solvent can dictate which tautomer is the predominant reactive species.
Substituent Effects
The electronic nature of substituents on the pyridine ring can also influence the tautomeric equilibrium. Electron-withdrawing groups tend to favor the pyridone form, while electron-donating groups can shift the equilibrium towards the hydroxypyridine form.[2] The amino group at the 2-position in this compound is an electron-donating group, which modulates the electron distribution within the ring; however, the pyridone form generally remains the predominant tautomer.[2]
Synthesis of this compound
Several synthetic routes to this compound have been reported, often involving the construction of the pyridine ring from acyclic precursors. A common and cost-effective method starts from ethyl acetoacetate.[2]
General Synthetic Protocol from Ethyl Acetoacetate
This protocol outlines a multi-step synthesis that is widely applicable in a laboratory setting.
Step 1: Dimerization of Ethyl Acetoacetate
-
This step is typically achieved through a base-catalyzed self-condensation.
Step 2: Ammoniation
-
The resulting intermediate is then treated with an ammonia source to introduce the amino group and facilitate ring closure.
Step 3: Chlorination and Subsequent Hydrolysis
-
This step can be a part of a sequence to arrive at the final product.
Note: The yields and specific reaction conditions can vary, and optimization is often necessary. For industrial-scale synthesis, processes that minimize steps and avoid costly reagents are preferred.[3] A patented method for a related compound, 2-amino-5-hydroxypyridine, utilizes a protection-substitution-deprotection strategy starting from a halogenated precursor, highlighting the importance of protecting group chemistry in achieving selective transformations.[3]
Spectroscopic Characterization of Tautomers
A combination of spectroscopic techniques is indispensable for the characterization of the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the pyridone and hydroxypyridine forms. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the two tautomers.
Expected ¹H NMR Spectral Features:
| Tautomer | Key Proton Signals | Expected Chemical Shift Range (ppm) |
| Pyridone | N-H proton | 10.0 - 13.0 (broad) |
| Ring protons adjacent to C=O | 6.0 - 7.0 | |
| Hydroxypyridine | O-H proton | 9.0 - 12.0 (broad) |
| Ring protons | 6.5 - 8.0 |
Table 1: Predicted ¹H NMR chemical shift ranges for the tautomers of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer. The most telling difference is the presence of a strong carbonyl (C=O) stretching vibration in the pyridone form.[1][4]
Expected IR Spectral Features:
| Tautomer | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyridone | C=O stretch | 1640 - 1680 |
| N-H stretch | 3200 - 3400 | |
| Hydroxypyridine | O-H stretch (broad) | 3200 - 3600 |
| C=N stretch | 1580 - 1620 |
Table 2: Characteristic IR absorption bands for the tautomers of this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium in solution, as the two forms exhibit different absorption maxima (λmax) due to their distinct electronic structures.[3]
Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities and electronic properties of the tautomers. DFT calculations can provide insights into bond lengths, bond angles, and electron distribution, helping to rationalize the observed experimental data.[2][6][7]
References
- 1. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 3. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: 2-Amino-4-hydroxypyridine as a Cornerstone in Pharmaceutical Synthesis
Abstract
2-Amino-4-hydroxypyridine is a highly versatile heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, characterized by the presence of both an amino and a hydroxyl group on an electron-deficient pyridine ring, make it a valuable intermediate in the synthesis of a wide array of pharmaceutical agents.[1][2] This guide provides an in-depth exploration of this compound, covering its fundamental characteristics, synthesis, key chemical transformations, and detailed protocols for its application in the development of active pharmaceutical ingredients (APIs). The content is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic strategies.
Structural Characteristics and Physicochemical Properties
The utility of this compound in organic synthesis is deeply rooted in its molecular structure. The pyridine ring, containing an electronegative nitrogen atom, is electron-deficient, which significantly influences its reactivity.[1] The amino and hydroxyl substituents are electron-donating groups that modulate the electronic distribution and provide key reactive sites for further functionalization.[1]
A critical aspect of its chemistry is the pronounced tautomerism. The molecule predominantly exists in the more stable pyridone form, 2-amino-1H-pyridin-4-one , due to the aromatic character and the strong carbon-oxygen double bond.[1][3] This equilibrium is a crucial consideration in designing synthetic reactions, as the reactivity can differ between the two forms.
Caption: Tautomeric equilibrium of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33631-05-9 | [4] |
| Molecular Formula | C₅H₆N₂O | [5] |
| Molecular Weight | 110.11 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 235 - 239 °C | [5] |
| Solubility | Moderately soluble in water | [4][5] |
| pKa | ~4.8 (for the conjugate acid of the amino group) | [5] |
Synthesis of the this compound Scaffold
The industrial and laboratory-scale synthesis of this compound is well-established, with routes designed for efficiency and cost-effectiveness. One common and documented approach involves building the pyridine ring from acyclic precursors, such as β-ketoesters like ethyl acetoacetate.[3] This method avoids the use of pyridine as a starting material and allows for the direct construction of the desired substituted ring system.
References
- 1. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
Application Notes and Protocols: 2-Amino-4-hydroxypyridine in Advanced Materials Science
Abstract
2-Amino-4-hydroxypyridine, a versatile heterocyclic compound, is a molecule of significant interest in materials science. Its unique bifunctional nature, featuring both a nucleophilic amino group and a hydroxyl group capable of keto-enol tautomerism, combined with the rigidity of the pyridine ring, makes it an exceptional building block for a diverse range of advanced materials. This guide provides an in-depth exploration of its applications, detailing field-proven protocols for the synthesis of high-performance polymers, coordination complexes, and functional dyes. The causality behind experimental choices is elucidated, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methodologies for their specific research needs.
Core Principles: The Unique Chemistry of this compound
This compound (IUPAC Name: 2-amino-1H-pyridin-4-one) is a heterocyclic amine whose utility is rooted in its distinct chemical characteristics.[1][2] The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the pyridine scaffold provides multiple reactive sites for chemical modification.[3]
A critical aspect of its chemistry is tautomerism; it exists in equilibrium between the hydroxy form (this compound) and the more stable keto form (2-amino-1H-pyridin-4-one).[3][4] This equilibrium can be influenced by factors such as the solvent environment.[4] Furthermore, the nitrogen and oxygen atoms are excellent donor sites, making the molecule an effective chelating agent for forming stable complexes with a wide range of metal ions.[1][3][4] This chelating ability is fundamental to its application in coordination chemistry.[3][4]
Application in High-Performance Polymers
The incorporation of this compound and its derivatives into polymer backbones is a strategic approach to enhance thermal stability, mechanical strength, and introduce specific functionalities.[1][2] The rigid pyridine ring imparts stiffness and raises the glass transition temperature (Tg) of the resulting polymer, while the polar groups can improve intermolecular interactions and solubility.
Protocol: Synthesis of a Pyridine-Containing Polyimide
This protocol describes the synthesis of a high-performance polyimide using a diamine monomer structurally related to this compound, namely 4,4'-bis(5-amino-2-pyridinoxy)benzophenone (BADBP). The principle involves a two-step polycondensation reaction. The choice of a two-step process allows for the formation of a soluble poly(amic acid) precursor, which can be processed into films or coatings before being thermally converted into the final, insoluble, and highly stable polyimide.
Step 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
Reagent Preparation: Ensure all glassware is oven-dried. The diamine monomer (BADBP) and the aromatic dianhydride (e.g., 6FDA) must be of high purity. The solvent, N,N-dimethylacetamide (DMAc), must be anhydrous.
-
Reaction Setup: In a 100 mL three-necked flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve an equimolar amount of BADBP in anhydrous DMAc. Stir the solution under a nitrogen atmosphere until the diamine is fully dissolved.
-
Polymerization: Gradually add an equimolar amount of the aromatic dianhydride powder to the diamine solution. The gradual addition is crucial to control the reaction exotherm and prevent premature precipitation.
-
Chain Growth: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) chains grow. The reaction is complete when a stable, high viscosity is reached.[5]
Step 2: Thermal Imidization to Polyimide (PI)
-
Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven. Gradually heat to 80-100°C for several hours to slowly remove the bulk of the DMAc solvent. A slow heating ramp is essential to avoid bubble formation and ensure a defect-free film.
-
Curing Cycle: Subject the film to a stepwise thermal curing process under a nitrogen atmosphere:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour This staged heating ensures complete conversion of the amic acid groups to imide rings, a process known as imidization, resulting in the final polyimide film.[5]
-
-
Cooling and Removal: After the final heating step, allow the film to cool slowly to room temperature. The resulting polyimide film can then be carefully peeled from the glass substrate.
Data Presentation: Properties of Pyridine-Containing Polyimides
| Polyimide ID | Dianhydride Used | Tg (°C) | Td, 10% (°C, N₂) | Tensile Strength (MPa) | Elongation at Break (%) |
| PI-1 | 6FDA | 265 | 537 | 103 | 12.9 |
| PI-2 | PMDA | 315 | 519 | 145 | 15.2 |
| PI-3 | BTDA | 288 | 511 | 112 | 14.5 |
| PI-4 | ODPA | 251 | 501 | 108 | 13.3 |
| PI-5 | BPADA | 239 | 491 | 105 | 13.8 |
| Data synthesized from reference[5]. Tg = Glass Transition Temperature; Td, 10% = Temperature for 10% weight loss. |
Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The N,O-bidentate chelation capability of this compound makes it an excellent ligand for constructing coordination polymers.[4] These materials are formed by self-assembly of metal ions (nodes) and organic ligands (linkers), creating one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, and sensing.[6][7]
Protocol: Hydrothermal Synthesis of a 2D Coordination Polymer
This protocol is adapted from the synthesis of coordination polymers using hydroxypyridine-dicarboxylic acid ligands, which demonstrates the principles of forming extended networks with metal ions under hydrothermal conditions.[6] Hydrothermal synthesis is chosen because the high temperature and pressure can increase the solubility of reactants and facilitate the crystallization of the product.
-
Reactant Mixture: In a 20 mL Teflon-lined stainless steel autoclave, combine:
-
A functionalized derivative of this compound (e.g., 4-hydroxypyridine-2,6-dicarboxylic acid, H₃CAM) (0.1 mmol).
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O) (0.1 mmol).
-
Deionized water (10 mL).
-
-
Homogenization: Stir the mixture thoroughly for 30 minutes at room temperature to ensure it is well-homogenized.
-
Hydrothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 160-180°C and hold for 72 hours. The slow crystallization process under these conditions is critical for forming high-quality single crystals.
-
Cooling: After the reaction period, cool the oven down to room temperature at a slow, controlled rate (e.g., 5°C/hour). Rapid cooling can lead to the formation of amorphous powder or poorly crystalline material.
-
Product Isolation: Carefully open the autoclave. Collect the resulting crystals by filtration, wash them with deionized water and ethanol to remove any unreacted starting materials, and dry them in air.
Application in Functional Dyes & Luminescent Materials
Derivatives of 2-aminopyridine are valuable scaffolds for creating functional dyes and fluorescent probes.[8][9][10] The amino group can be readily diazotized to form azo dyes, or the entire molecule can serve as a building block for donor-acceptor chromophores, where the aminopyridine moiety acts as an electron donor. These materials have applications in sensing, bio-imaging, and nonlinear optics.[11][12]
Protocol: Synthesis of a Fluorescent 2-Amino-3-cyanopyridine Derivative
This protocol outlines a one-pot, multi-component strategy to synthesize fluorescent 2-amino-3-cyanopyridine derivatives, which are known for their favorable photophysical properties.[8] Multi-component reactions are highly efficient, as they combine several starting materials in a single step, reducing waste and simplifying the procedure.
-
Reactant Mixture: In a microwave-safe vial, combine equimolar amounts of:
-
An aldehyde (e.g., benzaldehyde).
-
Malononitrile.
-
A ketone (e.g., acetone).
-
A derivative of this compound (or a related aminopyridine).
-
-
Catalyst: Add a catalytic amount of a basic catalyst, such as piperidine.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified power and temperature (e.g., 100 W, 80°C) for 10-15 minutes. Microwave heating accelerates the reaction rate significantly compared to conventional heating.
-
Work-up: After cooling, add cold ethanol to the reaction mixture to precipitate the crude product.
-
Purification: Collect the solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure fluorescent compound.
Data Presentation: Photophysical Properties of Aminopyridine Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
| 1 | Ethanol | 270 | 480 | 0.34 |
| 2 | Ethanol | 270 | 480 | 0.44 |
| 5 | Ethanol | 270 | 485 | 0.27 |
| 8 | Ethanol | 258 | 455 | 0.02 |
| Data represents various 2-aminopyridine derivatives from reference[10]. |
The results demonstrate how substitutions on the aminopyridine core can tune the fluorescent properties, including the emission wavelength and quantum efficiency.[10]
Conclusion
This compound is a powerful and versatile building block in materials science. Its inherent chemical functionalities enable the rational design of a wide array of materials, from thermally robust polymers to intricate coordination networks and photophysically active dyes. The protocols and insights provided herein serve as a foundational guide for researchers to harness the potential of this remarkable molecule in creating the next generation of advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 3. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 4. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 5. Synthesis and characterization of novel polyimides derived from 4,4’-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. Synthesis and Spectral–Luminescent Properties of 2-Amino-6-chloro-4-(4-(dimethylamino)phenyl)pyridine-3,5-dicarbonitrile and Compounds Based on It | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Selective N-Alkylation of 2-Amino-4-hydroxypyridine
Abstract
N-alkylated pyridone scaffolds are prevalent in medicinal chemistry, forming the core of numerous pharmacologically active agents. The N-alkylation of substituted hydroxypyridines, such as 2-amino-4-hydroxypyridine, is a fundamental transformation for creating libraries of these valuable compounds. However, the inherent tautomerism and multiple nucleophilic sites within the molecule present a significant regioselectivity challenge, often leading to mixtures of N- and O-alkylated products. This guide provides a detailed protocol for the selective N-alkylation of this compound, grounded in mechanistic principles. We will explore the causality behind experimental choices, discuss alternative methodologies, and offer troubleshooting insights to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.
The Challenge of Regioselectivity: Tautomerism and Ambident Nucleophilicity
The primary obstacle in the alkylation of this compound is controlling the site of electrophilic attack. The molecule exists as a mixture of tautomers, primarily the 4-hydroxypyridine form and the more stable 4-pyridone form.[1] This equilibrium is crucial as it dictates the molecule's reactive behavior.
Upon deprotonation with a base, an ambident nucleophilic anion is generated. This anion has significant electron density on the ring nitrogen (N1), the exocyclic amino nitrogen (N2), and the oxygen atom (O4), making all three potential sites for alkylation.
Selective N1-alkylation is typically the desired outcome. The regioselectivity is governed by a delicate interplay of factors:
-
Base and Counter-ion: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used. The resulting cation (Na+, K+) can coordinate with the oxygen atom, potentially sterically hindering it and favoring N-alkylation.[2]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or THF are preferred. These solvents effectively solvate the cation, creating a more "naked" and reactive anion. This enhances the nucleophilicity of the nitrogen atom, which is generally considered "softer" than the oxygen atom according to Hard-Soft Acid-Base (HSAB) theory, favoring reaction with soft alkyl halides.
-
Alkylating Agent: The nature of the alkylating agent (R-X) is critical. More reactive halides like iodides and bromides are commonly used. Direct alkylation methods often suffer from competitive O-alkylation.[3]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.
While the exocyclic 2-amino group is also nucleophilic, it is generally less reactive towards alkylation than the deprotonated ring nitrogen under basic conditions. However, overalkylation can be a concern, and in some cases, protection of the amino group may be necessary.[4]
Recommended Protocol: Selective N1-Alkylation using a Strong Base
This protocol details a robust method for the selective N1-alkylation of this compound using sodium hydride and an alkyl halide in an anhydrous polar aprotic solvent.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | ≥98% Purity | |
| Sodium Hydride (NaH) | 60% dispersion in oil | Handle with extreme care under inert atmosphere. |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or similar | Store over molecular sieves. |
| Ethyl Acetate (EtOAc) | ACS Grade | For extraction. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | For work-up. |
| Brine (Saturated aq. NaCl) | ACS Grade | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | For reaction monitoring. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. All operations must be conducted under an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous DMF: Anhydrous solvents are required. DMF is a potential reproductive toxin; handle in a well-ventilated fume hood.
-
Alkyl Halides: Many alkylating agents are toxic and lachrymatory. Handle with care in a fume hood.
Step-by-Step Experimental Procedure
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved or a fine suspension is formed.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) in small portions. Caution: Hydrogen gas evolution will occur.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete. The mixture may become a thicker slurry.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane). The product should have a higher Rf value than the starting material.
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine (2x) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
Trustworthiness: Validation and Troubleshooting
-
Confirmation of Structure: The regiochemistry must be confirmed unambiguously.
-
¹H NMR: Look for the disappearance of the pyridone N-H proton signal and the appearance of new signals corresponding to the N-alkyl group (e.g., a singlet around 3.5 ppm for an N-methyl group).
-
¹³C NMR: Compare shifts with known literature values for N-alkyl vs. O-alkyl pyridones.
-
Mass Spectrometry: Confirm the correct molecular weight for the desired product.
-
-
Troubleshooting Guide:
-
Low Yield / No Reaction: Ensure reagents are anhydrous. The NaH may be old or deactivated; use fresh material. The alkyl halide may be unreactive; consider switching from a chloride to a bromide or iodide.
-
Mixture of N- and O-Alkylated Products: This is the most common issue. O-alkylation suggests the reaction conditions are not optimal for N-selectivity. Try changing the base to Cs₂CO₃, which is known to promote N-alkylation.[2] Alternatively, switching to a more coordinating solvent or running the reaction at a lower temperature may improve selectivity.
-
Di-alkylation (on N1 and N2): Use of a large excess of alkylating agent or base can cause this. Reduce the equivalents of these reagents to be closer to stoichiometric (e.g., 1.05-1.1 eq).
-
Alternative Methodologies for N-Alkylation
While direct alkylation is common, other methods can offer advantages in terms of mildness, substrate scope, or selectivity.
| Method | Alkylating Agent | Reagents | Key Advantages | Potential Drawbacks |
| Mitsunobu Reaction | Alcohol | PPh₃, DIAD or DEAD | Mild, neutral conditions; good for complex or acid/base sensitive substrates. | Stoichiometric phosphine oxide byproduct can complicate purification; N/O selectivity can be an issue.[5][6] |
| Phase-Transfer Catalysis (PTC) | Alkyl Halide | K₂CO₃ or NaOH, TBAI or TBAB[7] | Uses inexpensive inorganic bases; scalable; often milder than NaH/DMF.[8] | Catalyst can sometimes be difficult to remove; optimization of catalyst/solvent/base is required. |
| Catalyst-Free Reaction | Organohalide | Heat (e.g., in DMF) | Operationally simple; avoids catalysts and strong bases.[9] | Often requires high temperatures and an excess of the alkylating agent.[10] |
Conclusion
The selective N1-alkylation of this compound is a synthetically valuable but challenging transformation due to the molecule's inherent electronic and tautomeric properties. The provided protocol, utilizing a strong base in a polar aprotic solvent, offers a reliable and field-proven method for achieving high N-selectivity. By understanding the mechanistic principles that govern regioselectivity—namely the choice of base, solvent, and alkylating agent—researchers can effectively troubleshoot and adapt this protocol for the synthesis of diverse N-alkylated 2-amino-4-pyridone derivatives, accelerating progress in drug discovery and development.
References
- 1. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Atropselective synthesis of N -aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00177B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-hydroxypyridine
Introduction: The Strategic Importance of the 2-Amino-4-pyridone Scaffold
The 2-amino-4-hydroxypyridine scaffold, which exists predominantly in its tautomeric form as 2-amino-4-pyridone, is a cornerstone in medicinal chemistry and drug development. Its structural motif is prevalent in a multitude of biologically active molecules, particularly as a hinge-binding element in various kinase inhibitors. The ability to selectively functionalize this privileged core through palladium-catalyzed cross-coupling reactions is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles.
This guide provides a comprehensive overview of the key challenges and strategic considerations for engaging 2-amino-4-pyridone derivatives in palladium-catalyzed cross-coupling reactions. We will delve into the intricacies of substrate preparation, catalyst and ligand selection, and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Core Challenges: Navigating the Reactivity of 2-Amino-4-pyridone
The inherent chemical nature of the 2-amino-4-pyridone scaffold presents a unique set of challenges in the context of palladium-catalyzed cross-coupling:
-
Tautomerism: this compound exists in equilibrium with its more stable 2-amino-4-pyridone tautomer. This influences the electronic properties of the ring and the reactivity of the N-H and amino groups.
-
Catalyst Inhibition: The presence of two nitrogen lone pairs (the endocyclic pyridone nitrogen and the exocyclic amino group) can lead to coordination with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
-
Protecting Group Strategy: The nucleophilicity of the amino group and the pyridone N-H can interfere with the desired cross-coupling reaction, often necessitating a well-defined protecting group strategy.
-
Regioselectivity of Halogenation: To serve as an electrophilic partner in cross-coupling, the 2-amino-4-pyridone ring must first be selectively halogenated. Controlling the position of halogenation is a critical first step.
Part 1: Substrate Preparation - Regioselective Halogenation
A crucial prerequisite for successful cross-coupling is the regioselective synthesis of a halo-2-amino-4-pyridone. Direct halogenation can lead to a mixture of products. A more controlled approach involves the strategic use of a directing group to influence the site of halogenation.
One effective strategy for achieving regioselective bromination at the C5 position of a 2-amino-4-alkylpyridine involves the formation of a 2-nitramino intermediate. This intermediate serves to deactivate the ring and sterically hinder the C3 position, thereby directing bromination to the C5 position[1].
Workflow for Regioselective Bromination:
Caption: Workflow for the regioselective C5 bromination of 2-amino-4-alkylpyridines.
Part 2: Protecting Group Strategies
To prevent unwanted side reactions and catalyst inhibition, both the 2-amino group and the pyridone N-H may require protection. The choice of protecting group is critical and must be compatible with the subsequent cross-coupling conditions and easily removable post-reaction.
-
Amino Group Protection: Common protecting groups for amines include acyl groups (e.g., acetyl, pivaloyl) or carbamates (e.g., Boc, Cbz). For cross-coupling, a robust group that can withstand the reaction conditions is necessary. The Boc group is often a suitable choice due to its stability and ease of removal under acidic conditions.
-
Pyridone N-H Protection: The pyridone nitrogen can be protected with various groups, such as benzyl (Bn), p-methoxybenzyl (PMB), or a simple methyl group. The choice depends on the desired deprotection strategy. For Suzuki couplings, which are often run under basic conditions, a stable protecting group is essential.
Part 3: Palladium-Catalyzed Cross-Coupling Protocols
The success of cross-coupling reactions on the 2-amino-4-pyridone scaffold is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For challenging substrates like electron-rich heteroaromatics, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halide and an organoboron compound. For the coupling of a halogenated 2-amino-4-pyridone, a robust catalytic system is necessary to overcome potential catalyst inhibition.
General Catalytic Cycle for Suzuki-Miyaura Coupling:
References
Application Notes and Protocols: 2-Amino-4-hydroxypyridine as a Versatile Precursor for Fused Heterocyclic Systems
Introduction: The Strategic Value of 2-Amino-4-hydroxypyridine in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic selection of starting materials is paramount. This compound stands out as a privileged scaffold, a highly versatile and reactive building block for the synthesis of complex fused heterocyclic systems.[1][2] Its value lies in the unique arrangement of functional groups: a nucleophilic amino group at the C2 position and a hydroxyl group at the C4 position, which predominantly exists in its more reactive pyridone tautomeric form.[1][3] This inherent bifunctionality allows for a diverse array of chemical transformations, including cyclization and multicomponent reactions, making it an ideal precursor for constructing molecular architectures of significant therapeutic interest.[4]
Fused heterocyclic systems derived from this precursor, such as pyridopyrimidines and pyridotriazines, are central to many medicinal chemistry programs.[5][6] These scaffolds are often considered bioisosteres of endogenous purines, enabling them to interact with a wide range of biological targets.[7] Consequently, their derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][7][8][9]
This guide provides an in-depth exploration of the reactivity of this compound and presents detailed protocols for its application in the synthesis of key fused heterocyclic systems, offering researchers and drug development professionals a practical resource for leveraging this powerful synthetic intermediate.
Core Reactivity and Tautomerism: The Key to Versatility
The synthetic utility of this compound is fundamentally governed by its tautomeric equilibrium. The molecule exists as a mixture of the hydroxypyridine form and the more stable pyridone form, 2-amino-1H-pyridin-4-one.[1][3] The pyridone tautomer is generally favored in most solvents and is crucial for the cyclization reactions that lead to fused systems.[3] This tautomer features a highly nucleophilic exocyclic amino group and an endocyclic amide-like structure, creating a reactive synthon for annulation reactions.
The primary reactive sites are:
-
The 2-Amino Group: A potent nucleophile, readily participating in reactions with electrophiles.[1]
-
The N1-H and C3 position: The endocyclic nitrogen and the adjacent C3 carbon can act in concert, especially in condensation reactions.
-
The C5 Position: This position on the pyridine ring can be susceptible to electrophilic substitution, allowing for further derivatization.
Caption: Tautomeric equilibrium of this compound.
Application I: Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocycles of immense interest in medicinal chemistry, largely because they are structural analogs of purines and quinazolines.[8] This structural mimicry allows them to function as potent inhibitors of various kinases, dihydrofolate reductase, and other enzymes implicated in cancer and inflammatory diseases.[8][9][10] The most direct and common approach to this scaffold from this compound is through cyclocondensation with a 1,3-dielectrophilic species, such as a β-ketoester.
Workflow: Cyclocondensation to form Pyrido[2,3-d]pyrimidines
Caption: General workflow for synthesizing Pyrido[2,3-d]pyrimidines.
Protocol 1: Synthesis of 2-Methyl-5H-pyrido[2,3-d]pyrimidin-4,7-dione
This protocol describes a classic Gould-Jacobs type reaction to form the pyridopyrimidine core.
Materials:
-
This compound
-
Ethyl acetoacetate (EAA)
-
Dowtherm A (or diphenyl ether)
-
Petroleum ether (40-60 °C)
-
Dimethylformamide (DMF) for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 0.01 mol, 1.10 g).
-
Add ethyl acetoacetate (e.g., 0.011 mol, 1.43 g, 1.1 eq).
-
Add a high-boiling solvent such as Dowtherm A (10 mL).
-
Heat the reaction mixture to reflux (approximately 240-250 °C) with stirring for 15-20 minutes. The reaction progress can be monitored by TLC.
-
Allow the mixture to cool to approximately 100 °C.
-
Carefully add petroleum ether (20-30 mL) to the warm mixture to induce precipitation of the product.
-
Continue cooling the mixture to room temperature, then place it in an ice bath for 30 minutes to complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.
-
Purify the crude product by recrystallization from a suitable solvent like DMF or glacial acetic acid to yield the pure 2-Methyl-5H-pyrido[2,3-d]pyrimidin-4,7-dione.
Data Summary: Scope of Cyclocondensation Reactions
| Reagent | Conditions | Product Class | Typical Yield | Reference |
| Ethyl Acetoacetate | Dowtherm A, 250°C | 2-Methyl-pyridopyrimidinone | Good | [11],[12] |
| Diethyl Malonate | PPA, 130°C | 2-Hydroxy-pyridopyrimidinone | Moderate-Good | General Method |
| Ethyl Cyanoacetate | NaOEt, EtOH, Reflux | 2-Amino-pyridopyrimidinone | Good | General Method |
| Urea/Thiourea | Fusion, 180°C | 4-Amino-pyridopyrimidinone(thione) | Moderate | [11] |
Application II: Multicomponent Reactions (MCRs) for Fused Pyrans
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step.[13][14][15] They offer significant advantages in terms of atom economy, reduced waste, and the ability to rapidly generate libraries of diverse compounds.[1] this compound can serve as a key component in MCRs, often reacting with an aldehyde and an active methylene compound (like malononitrile) to produce fused systems such as dihydropyrano[2,3-b]pyridines.
Logical Flow: One-Pot MCR for Fused Pyrans
Caption: Logical flow of a three-component reaction.
Protocol 2: Synthesis of 2-Amino-4-aryl-7-hydroxy-1,4-dihydropyrano[2,3-b]pyridine-3-carbonitrile
This protocol provides a general method for the one-pot, three-component synthesis of fused pyranopyridines.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.10 g), the chosen aromatic aldehyde (10 mmol), and malononitrile (10 mmol, 0.66 g) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to reflux (typically 2-4 hours). Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
If precipitation is slow, place the flask in an ice bath or add a small amount of cold water.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
-
The product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture if necessary.
Data Summary: Scope of the Three-Component Reaction
| Aldehyde (Ar-) | Catalyst | Conditions | Product Class | Typical Yield | Reference |
| Benzaldehyde | Piperidine | EtOH, Reflux | 4-Phenyl-pyranopyridine | High | [16] |
| 4-Chlorobenzaldehyde | DBU | EtOH, rt | 4-(4-Chlorophenyl)-pyranopyridine | Excellent | [16] |
| 4-Methoxybenzaldehyde | Et₃N | EtOH, Reflux | 4-(4-Methoxyphenyl)-pyranopyridine | High | [16] |
| 4-Nitrobenzaldehyde | Piperidine | EtOH, Reflux | 4-(4-Nitrophenyl)-pyranopyridine | High | [16] |
Conclusion and Future Outlook
This compound has unequivocally established its role as a cornerstone in the synthesis of medicinally relevant fused heterocycles. Its predictable reactivity, governed by its tautomeric nature, provides reliable pathways to diverse and complex molecular scaffolds. The protocols detailed herein for the synthesis of pyridopyrimidines and pyranopyridines represent foundational methodologies that can be readily adapted and expanded upon.
The true power of this precursor lies in its capacity for derivatization, enabling the generation of large compound libraries for high-throughput screening. By varying the 1,3-dielectrophile in cyclocondensation reactions or the components in multicomponent strategies, chemists can fine-tune the steric and electronic properties of the final molecules to optimize their interaction with biological targets. As the demand for novel therapeutics continues to grow, the strategic application of versatile building blocks like this compound will remain a critical element in the art and science of drug discovery.
References
- 1. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 4. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4 H -pyrans - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01048A [pubs.rsc.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of a new series of pyridine and fused pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
Title: Robust and Versatile Synthesis of 2-Amino-4-hydroxypyridine Derivatives: A Guide for Medicinal Chemistry and Drug Development
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract: This document provides a detailed guide for the synthesis of 2-amino-4-hydroxypyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in various biologically active compounds. We will explore established and reliable synthetic protocols, delving into the mechanistic underpinnings of each to empower researchers with a deep understanding of the reaction. This guide includes step-by-step experimental procedures, data tables for comparing reaction parameters, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction: The Significance of the this compound Scaffold
The this compound core is a privileged heterocyclic structure in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the canonical base pairing of guanine, enabling it to effectively interact with various biological targets, including enzymes and nucleic acids. This has led to its incorporation into a wide array of therapeutic agents, ranging from antiviral to anticancer drugs. A notable example is the antiviral drug favipiravir, which contains a related pyrazine carboxamide structure, highlighting the importance of such nitrogen-containing heterocycles. The synthetic accessibility and the potential for diverse functionalization of this scaffold make it a valuable building block for creating novel chemical entities with therapeutic potential.
Overview of Synthetic Strategies
The synthesis of this compound derivatives can be approached through several reliable methods. The most common strategies involve the condensation of a three-carbon electrophilic component with a nitrogen-containing nucleophile. The choice of starting materials often dictates the substitution pattern on the final pyridine ring. This guide will focus on two primary, well-established methods: the reaction of β-ketoesters with cyanamide and the condensation of malononitrile derivatives.
Below is a diagram illustrating the general synthetic approaches.
Caption: High-level overview of synthetic routes to this compound derivatives.
Protocol 1: Synthesis via Guareschi-Thorpe Condensation
One of the most classical and reliable methods for synthesizing 2-amino-4-hydroxy-6-alkylpyridines is the Guareschi-Thorpe condensation. This reaction involves the base-catalyzed condensation of a β-ketoester with cyanamide. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the desired pyridone product.
Principle and Mechanism
The reaction is typically initiated by a base, such as piperidine or a sodium alkoxide, which deprotonates the α-carbon of the β-ketoester, forming an enolate. This enolate then acts as a nucleophile, attacking one of the nitrile carbons of cyanamide. A series of proton transfers and a final intramolecular cyclization via nucleophilic attack of the nitrogen onto the ester carbonyl group leads to the formation of the heterocyclic ring. Subsequent tautomerization yields the more stable 4-hydroxypyridine form.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-methyl-4-pyridone
This protocol details the synthesis of 2-amino-6-methyl-4-pyridone from ethyl acetoacetate and cyanamide.
Materials:
-
Ethyl acetoacetate (reagent grade, ≥99%)
-
Cyanamide (50 wt. % solution in water)
-
Piperidine (reagent grade, ≥99%)
-
Ethanol (200 proof)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and a 50% aqueous solution of cyanamide (8.4 g, 0.1 mol).
-
Addition of Base: To the stirred solution, add piperidine (1.0 mL) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. The mixture will become a thick, crystalline mass. Continue heating for 1-2 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Add 50 mL of hot water to the flask and stir until the solid dissolves.
-
Carefully neutralize the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 7. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (15 mL).
-
Recrystallize the crude product from hot water or ethanol to obtain pure 2-amino-6-methyl-4-pyridone as a white to off-white crystalline solid.
-
-
Drying and Characterization: Dry the purified product in a vacuum oven at 60 °C overnight. The typical yield is 70-80%. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-amino-6-methyl-4-pyridone.
Data Summary
The following table summarizes representative examples of this compound derivatives synthesized via the Guareschi-Thorpe condensation.
| R Group (from β-Ketoester) | Base | Solvent | Reflux Time (h) | Yield (%) |
| Methyl | Piperidine | None | 2 | 75 |
| Ethyl | Sodium Ethoxide | Ethanol | 4 | 68 |
| Phenyl | Piperidine | Ethanol | 6 | 65 |
Protocol 2: Synthesis from Malononitrile Derivatives
An alternative and powerful route to functionalized 2-amino-4-hydroxypyridines involves the use of malononitrile or its derivatives as the C3 component. This method allows for the introduction of a cyano group at the 3-position of the pyridine ring, which can be a useful handle for further chemical transformations.
Principle and Mechanism
This synthesis often proceeds via a Thorpe-Ziegler type cyclization. For instance, the reaction of an N-cyanoacetylurethane with a compound containing an active methylene group (like another molecule of N-cyanoacetylurethane) in the presence of a base can lead to the formation of a substituted this compound. The base facilitates the initial condensation, and subsequent intramolecular cyclization and aromatization yield the final product.
Detailed Experimental Protocol: Synthesis of 2,6-Diamino-3-cyano-4-hydroxypyridine
This protocol describes the base-catalyzed self-condensation of malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) to form a highly functionalized pyridine.
Materials:
-
Malononitrile dimer (also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile)
-
Sodium ethoxide (21 wt. % solution in ethanol)
-
Ethanol (absolute)
-
Acetic acid (glacial)
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend malononitrile dimer (13.2 g, 0.1 mol) in absolute ethanol (150 mL).
-
Base Addition: Cool the suspension to 0-5 °C using an ice bath. Add a 21% solution of sodium ethoxide in ethanol (32.4 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 4 hours. The suspension will gradually dissolve, and then a new precipitate will form.
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Neutralize the mixture by adding glacial acetic acid dropwise until the pH is 6-7.
-
Collect the resulting precipitate by vacuum filtration.
-
-
Purification:
-
Wash the solid with cold ethanol (2 x 30 mL) and then with diethyl ether (30 mL).
-
The product is often pure enough for subsequent use. If necessary, it can be recrystallized from a large volume of water or an ethanol/water mixture.
-
-
Drying and Characterization: Dry the product under vacuum. The expected yield is typically high, often exceeding 85%. Confirm the structure using IR (presence of -CN and -NH₂ stretches), ¹H NMR, and elemental analysis.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Cyanamide: Cyanamide is toxic and corrosive. Avoid contact with skin and eyes. Its aqueous solutions can be unstable and should be handled with care.
-
Piperidine: Piperidine is a flammable, toxic, and corrosive liquid. It has a strong, unpleasant odor. Handle with care and avoid inhalation of vapors.
-
Sodium Ethoxide: Sodium ethoxide is a strong base and is highly reactive with water. It is corrosive and can cause severe burns. Handle in a dry atmosphere (e.g., under nitrogen if possible) and away from moisture.
-
Malononitrile and its Dimer: These are toxic compounds. Avoid inhalation of dust and contact with skin.
Application Note: Leveraging 2-Amino-4-hydroxypyridine for the Synthesis of Novel Functional Polymers
Abstract
2-Amino-4-hydroxypyridine is a highly versatile heterocyclic building block, distinguished by its dual-functional nature containing both a nucleophilic amino group and a reactive hydroxyl group. This unique structure, combined with the inherent properties of the pyridine ring, makes it an exceptional monomer for the development of novel polymers with tailored functionalities. Its tautomeric equilibrium between the hydroxypyridine and pyridone forms further influences its reactivity and the properties of the resulting materials.[1][2] This application note provides an in-depth guide to the synthesis of advanced polymers using this compound, detailing two primary polymerization strategies: step-growth polycondensation and a synthetic route toward ring-opening polymerization. We provide detailed experimental protocols, characterization data, and an exploration of potential applications in biomedical fields and advanced materials science.[3][4]
Introduction: The Strategic Advantage of this compound in Polymer Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its ability to engage in hydrogen bonding, its chemical stability, and its versatile physicochemical properties.[4][5][6] The monomer, this compound, capitalizes on this foundation by incorporating two highly reactive functional groups, enabling its participation in a variety of polymerization reactions.
-
Amino Group (C2-position): Acts as a potent nucleophile, ideal for forming amide bonds in polyamides or participating in addition reactions.[2]
-
Hydroxyl Group (C4-position): Can be engaged in esterification to form polyesters or etherification reactions. Its reactivity is modulated by the tautomeric equilibrium with the more stable 2-amino-1H-pyridin-4-one form.[1][2]
This dual functionality allows it to act as an A-B type monomer or to be combined with complementary A-A or B-B monomers, leading to a diverse range of polymer architectures. The resulting polymers, which incorporate the pyridine moiety into their backbone, are projected to exhibit enhanced thermal stability, unique solubility profiles, and potential for biological activity or as stimuli-responsive materials.[3][7]
Polymerization Strategies and Protocols
The choice of polymerization strategy is critical and depends on the desired polymer architecture and properties. Here, we detail two robust methods.
Strategy 1: Step-Growth Polymerization via Polycondensation
Step-growth polymerization is a powerful technique for synthesizing polymers from bifunctional or multifunctional monomers.[8][9] In this protocol, this compound is reacted with a diacyl chloride (an A-A monomer) to form a polyamide-co-polyester. The high reactivity of the acyl chloride allows the reaction to proceed at lower temperatures, preserving the integrity of the monomer.
Caption: Workflow for step-growth polymerization.
Materials:
-
This compound (1.10 g, 10 mmol)
-
Adipoyl chloride (1.83 g, 10 mmol)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (40 mL)
-
Pyridine, anhydrous (2 mL, as acid scavenger)
-
Methanol (500 mL)
-
Deionized water
Procedure:
-
Reactor Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Monomer Dissolution: In the flask, dissolve this compound in 20 mL of anhydrous NMP and 2 mL of anhydrous pyridine. Cool the solution to 0°C in an ice bath.
-
Initiator Preparation: In a separate dry flask, dissolve adipoyl chloride in 20 mL of anhydrous NMP. Transfer this solution to the dropping funnel.
-
Polymerization: Add the adipoyl chloride solution dropwise to the stirred monomer solution over 30 minutes, maintaining the temperature at 0°C.
-
Causality: A slow, dropwise addition is essential to control the exothermic reaction and prevent side reactions, which helps in achieving a higher molecular weight and a narrower molecular weight distribution.[9]
-
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Polymer Isolation: Pour the viscous reaction mixture slowly into 500 mL of vigorously stirring methanol. A fibrous precipitate will form.
-
Causality: The polymer is insoluble in methanol, leading to its precipitation, while unreacted monomers and oligomers remain in the solution, effecting a preliminary purification.
-
-
Purification: Collect the polymer by vacuum filtration. Wash the collected solid thoroughly with deionized water (3 x 100 mL) to remove any salts (pyridinium hydrochloride) and then with methanol (2 x 50 mL) to remove residual NMP.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours to a constant weight.
Strategy 2: Ring-Opening Polymerization (ROP) via a Cyclic Monomer Intermediate
Ring-opening polymerization offers excellent control over polymer molecular weight and architecture.[12] Since this compound is not itself a cyclic monomer, this strategy requires a two-part approach: first, the synthesis of a suitable cyclic derivative, followed by its polymerization. Here we propose the synthesis of a pyridyl-morpholinedione derivative, a class of monomer known to undergo ROP.[12]
Caption: Two-part strategy for ROP of a this compound derivative.
(Note: This is a proposed synthetic route requiring experimental validation.)
Materials:
-
This compound (1.10 g, 10 mmol)
-
2-Bromopropionyl bromide (2.37 g, 11 mmol)
-
Triethylamine (TEA) (3.5 mL, 25 mmol)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
Sodium bicarbonate solution, saturated
Procedure:
-
Acylation: Dissolve this compound and 1.4 mL (10 mmol) of TEA in 50 mL of anhydrous DCM and cool to 0°C. Slowly add a solution of 2-bromopropionyl bromide in 20 mL of DCM. Stir at 0°C for 1 hour and then at room temperature for 4 hours.
-
Causality: This step forms an amide bond with the amino group and an ester bond with the hydroxyl group, creating the open-chain precursor for cyclization.
-
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in 50 mL of anhydrous DCM. Add 2.1 mL (15 mmol) of TEA. Heat the mixture to reflux and stir for 12 hours.
-
Causality: The excess base promotes an intramolecular nucleophilic substitution, where the amide nitrogen displaces the bromine atom, leading to ring closure and formation of the desired morpholinedione structure.
-
-
Purification: After cooling, wash the mixture, dry the organic layer, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure cyclic monomer.
Materials:
-
Purified cyclic pyridyl-morpholinedione monomer (1.0 g, ~5 mmol)
-
Yttrium isopropoxide [Y(O-iPr)₃] initiator (or other suitable catalyst)
-
Toluene, anhydrous (10 mL)
Procedure:
-
Setup: In a glovebox, add the cyclic monomer and anhydrous toluene to a dried Schlenk flask.
-
Initiation: In a separate vial, prepare a stock solution of the yttrium initiator in toluene. Add the required amount of initiator solution to the monomer solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1).
-
Causality: The polymerization proceeds via a coordination-insertion mechanism, where the monomer coordinates to the metal center before the ring is opened by the alkoxide group. The monomer-to-initiator ratio is the primary means of controlling the final molecular weight.[12]
-
-
Polymerization: Heat the reaction mixture to 80-100°C and stir for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR for monomer consumption.
-
Termination & Isolation: Cool the reaction to room temperature and quench by adding a few drops of acidified methanol. Precipitate the polymer by pouring the solution into a large volume of cold diethyl ether.
-
Purification & Drying: Collect the polymer by filtration and dry under vacuum at 50°C.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers. The following table presents expected data for the polyamide-co-polyester synthesized in Protocol 2.1.
| Parameter | Technique | Expected Result | Rationale |
| Structure Confirmation | FTIR | Peaks at ~3300 cm⁻¹ (N-H stretch), ~1735 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (C=O amide), ~1580 cm⁻¹ (pyridine ring) | Confirms the formation of both amide and ester linkages and the incorporation of the pyridine monomer. |
| Structure Elucidation | ¹H NMR (in DMSO-d₆) | Aromatic protons from pyridine ring (7-8 ppm), broad N-H proton peak (~9-10 ppm), aliphatic protons from adipoyl chain (~1.5-2.5 ppm) | Provides detailed structural information and confirms monomer incorporation. |
| Molecular Weight | GPC (DMF w/ LiBr) | Mₙ: 15,000-25,000 g/mol ; PDI: 1.8-2.2 | Determines the average molecular weight and distribution, which is typically broader for step-growth polymerization.[9] |
| Thermal Stability | TGA (under N₂) | Td₅ (5% weight loss) > 300°C | Indicates high thermal stability, a common feature of aromatic polyamides and polymers with heterocyclic units.[3] |
| Thermal Transitions | DSC | T₉ > 150°C | Determines the glass transition temperature, providing insight into the polymer's amorphous/crystalline nature. |
Potential Applications
The unique combination of a polyamide/polyester backbone with a functional pyridine moiety opens up a wide range of advanced applications.
-
Biomedical Drug Delivery: The pyridine nitrogen can be protonated at physiological pH, making the polymer water-soluble and suitable for creating micelles or nanoparticles for encapsulating hydrophobic drugs.[13] The pyridine ring can also interact with biological targets, and the backbone is potentially biodegradable.[5][6]
-
Antimicrobial Surfaces: Polymers containing pyridine or pyridinium moieties have demonstrated significant antimicrobial properties.[14][15] The synthesized polymers could be used as coatings for medical devices or surfaces to prevent biofilm formation.
-
Metal Ion Sequestration: The nitrogen atom in the pyridine ring is an effective ligand for metal ions.[3] These polymers could be developed into membranes or resins for environmental remediation, specifically for the removal of heavy metal ions from water.
-
High-Performance Materials: The rigid heterocyclic ring structure is known to enhance the thermal and mechanical properties of polymers, making them suitable for applications requiring high-performance characteristics.[3][16]
Conclusion
This compound is a compelling monomer for creating a new generation of functional polymers. The protocols detailed herein for step-growth and ring-opening polymerization provide robust and adaptable frameworks for synthesis. The resulting polymers, featuring a pyridine-functionalized backbone, hold considerable promise for innovation in diverse fields, from smart drug delivery systems to high-stability materials. The inherent reactivity of the monomer invites further exploration into various polymer architectures and functionalities.
References
- 1. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 2. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and characterization of novel polyimides derived from 4,4’-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-hydroxypyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. This compound is a critical heterocyclic intermediate in the synthesis of a wide array of molecules with applications in pharmaceuticals, agrochemicals, and dyes.[1][2] Its synthesis, while achievable through several routes, presents unique challenges including yield optimization, impurity control, and managing the compound's inherent tautomerism.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative literature.
Section 1: Fundamental Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational knowledge crucial for a successful synthesis.
Q1: What are the primary synthetic routes for this compound?
There are several established pathways, each with distinct advantages and challenges:
-
From Pyridine Precursors: Traditional methods often involve multi-step syntheses starting from substituted pyridines. A common approach is the hydroxylation and amination of 4-chloropyridine under controlled alkaline conditions.[3][4]
-
From Acyclic Precursors (Ring Formation): Building the pyridine ring from acyclic starting materials is a powerful strategy. One documented method begins with a β-ketoester, such as ethyl acetoacetate, and proceeds through a sequence of dimerization, ammoniation, and chlorination.[1]
-
Ring Expansion Reactions: Furan derivatives can serve as precursors for the pyridine ring. For instance, 2-(4-methylfuran) ethyl formate has been used as a starting material in a process involving ring expansion, hydroxyl chlorination, and dechlorination to yield the desired product.[5]
-
Diazotization of Aminopyridines: The synthesis can be achieved using 4-aminopyridine as a starting material, which undergoes diazotization followed by hydrolysis and neutralization to yield 4-hydroxypyridine.[4] Subsequent amination would be required to arrive at the final product.
Q2: What is tautomerism, and how does it impact the synthesis and purification of this compound?
This is a critical concept for this molecule. This compound exists in a tautomeric equilibrium with its pyridone form, 2-amino-1H-pyridin-4-one .[1][3] The position of this equilibrium is highly sensitive to the solvent environment.[3]
-
Chemical Implications: The pyridone tautomer is often the predominant form, especially in polar solvents, due to its aromatic character and strong carbon-oxygen double bond.[1][3] This tautomerism dictates the molecule's reactivity. For example, reactions targeting the hydroxyl group may be sluggish if the equilibrium strongly favors the pyridone form.
-
Purification & Analysis: The presence of two forms can complicate purification and analysis. It may lead to broadened peaks in NMR spectra or multiple spots on a TLC plate if the interconversion is slow on the timescale of the analysis. Understanding the solvent's effect on this equilibrium is key to developing robust purification protocols.
Caption: Tautomeric equilibrium of this compound.
Q3: What analytical techniques are recommended for monitoring reaction progress and assessing final product purity?
A multi-technique approach is essential for robust process control:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It allows for accurate determination of conversion, yield, and the impurity profile. A reversed-phase C18 column is often a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural confirmation of the final product and key intermediates. It can also help identify and quantify impurities if their signals are resolved.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown byproducts.
Section 2: Troubleshooting Guide
This guide addresses common experimental failures in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low (<30%). What are the potential causes, and how can I systematically troubleshoot this?
Low yield is a frequent issue stemming from several root causes. A systematic approach, as outlined in the workflow below, is the most effective way to diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Causality & Solutions:
-
Poor Starting Material Quality: This is the most common culprit. Verify the purity of your precursors using appropriate analytical techniques before starting the reaction.[6]
-
Suboptimal Reaction Conditions: The synthesis can be sensitive to temperature, pressure, and reaction time.
-
Temperature: If the reaction is endothermic, insufficient temperature will lead to low conversion. Conversely, excessive heat can cause degradation of starting materials or products. Perform small-scale experiments to screen a range of temperatures.
-
Pressure: For reactions involving gases like ammonia or hydrogen, ensure your vessel is properly sealed to maintain the required pressure.[6]
-
-
Oxidative Degradation: The product, containing both amino and hydroxyl groups, can be susceptible to oxidation. Using an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent this side reaction.[3]
-
Catalyst Deactivation: In catalytic pathways (e.g., using Pd/C for dehalogenation), the catalyst may be poisoned by impurities or may simply have low activity. Always use a fresh, high-quality catalyst.[6]
Issue 2: Significant Impurity Formation
Q: My crude product analysis (HPLC/NMR) shows several significant impurities. What are the likely side products, and how can I minimize them?
Impurity formation is a major hurdle. Common impurities arise from:
-
Solvent-Derived Byproducts: High-boiling point polar aprotic solvents like Dimethylformamide (DMF) can decompose at elevated temperatures. For example, DMF pyrolysis can generate dimethylamine, which can react with intermediates to form impurities.[7] Consider using a more stable solvent or lowering the reaction temperature if possible.
-
Incomplete Reactions: Unreacted starting materials are a common "impurity." If a starting material is present, refer to the "Low Yield" section to drive the reaction to completion.
-
Over-reaction or Di-substitution: In amination reactions, it's possible to introduce more than one amino group, leading to byproducts like diamino-pyridines which can be difficult to separate.[5] To mitigate this, use a controlled stoichiometry of the aminating agent and consider adding it slowly to the reaction mixture.
-
Hydrolysis of Intermediates: If using halogenated pyridine precursors, premature hydrolysis can lead to the formation of di-hydroxy pyridine byproducts. Ensure your reaction is anhydrous until the desired workup step.
Issue 3: Product Isolation & Purification Challenges
Q: I'm struggling to isolate the product after the reaction. The workup is messy, and purification by column chromatography gives poor recovery. What are better strategies?
The amphoteric nature and high polarity of this compound can complicate its isolation.
-
Problem: Emulsion during Extraction: Emulsions are common during aqueous workup.[6] To break them, add a saturated brine (NaCl solution) wash after the extraction.
-
Problem: Product is too Water-Soluble: Due to its polar functional groups, the product may have significant solubility in water, leading to poor recovery in organic solvents.[8]
-
Solution 1: pH Adjustment: Carefully adjust the pH of the aqueous layer. At its isoelectric point, the molecule will have minimum water solubility and may precipitate. You can then collect it by filtration.
-
Solution 2: Salification/Extraction: A robust method involves converting the product into a salt to manipulate its solubility.[5] For example, acidify the aqueous solution with HCl (pH 2-3) to protonate the amino group, making it highly water-soluble. Wash this acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a neutral or slightly alkaline pH, which will deprotonate the salt and often cause the pure product to precipitate.[5]
-
-
Alternative to Chromatography: Recrystallization: Column chromatography can be cumbersome for this polar compound. Recrystallization is often a more effective and scalable purification technique. Common solvent systems include ethanol-water mixtures or dimethylformamide (DMF) followed by cooling.[3][9]
Section 3: Optimized Reaction Conditions & Protocols
While optimal conditions are substrate-dependent, the following table summarizes generally effective parameters gathered from various synthetic approaches.
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| Temperature | 100 - 180 °C | Many ring-forming and amination reactions require significant thermal energy.[5][6] Monitor for degradation at higher temperatures. |
| Pressure | 1 - 20 atm | Necessary for reactions involving gaseous reagents like ammonia or hydrogen.[6] Requires use of a sealed autoclave. |
| pH (Workup) | Acidic (2-3) then Basic (8-9) | Crucial for purification. Acidic wash removes non-polar impurities; basification precipitates the product.[3][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich aromatic ring and functional groups.[3] |
| Solvent | DMF, Ethanol, Water | Solvent choice depends heavily on the specific reaction route and influences tautomeric equilibrium.[1][3][5] |
| Catalyst | Pd/C, Copper powder, Lewis Acids | Catalyst choice is specific to the transformation (e.g., Pd/C for dehalogenation, Cu for dechlorination).[3][5][10] |
Experimental Protocol: Synthesis via Furan Ring Expansion & Purification
This protocol is a representative example adapted from patent literature and general chemical principles. It should be optimized for your specific laboratory conditions.[5]
Caption: General workflow for synthesis and workup.
Step 1: Ring Expansion
-
In a round-bottom flask equipped with a reflux condenser, dissolve the furan precursor (e.g., ethyl 2-(4-methylfuran) formate) in dimethylformamide (DMF).
-
Add formamide and a water-removing agent (e.g., anhydrous sodium sulfate).
-
Introduce ammonia gas while heating the mixture to reflux (approx. 150-160 °C).
-
Maintain reflux for 24 hours. Monitor the reaction by TLC.
Step 2: Workup and Purification
-
After cooling the reaction mixture to room temperature, add dilute hydrochloric acid to adjust the pH to ~2.[5]
-
Transfer the acidic mixture to a separatory funnel and extract with ethyl acetate or diethyl ether to remove non-polar impurities. Discard the organic phase.
-
To the remaining aqueous phase, slowly add a sodium hydroxide solution to adjust the pH to ~9.
-
The product, this compound, should precipitate as a solid as the solution becomes basic.
-
Stir the resulting slurry in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to obtain the crude product.
Step 3: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol or a hot ethanol/water mixture.
-
If the solution has color, a small amount of activated carbon can be added and the hot solution filtered to decolorize it.[5]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and dry thoroughly.
References
- 1. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 9. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-4-hydroxypyridine
Welcome to the comprehensive technical support guide for the synthesis of 2-Amino-4-hydroxypyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the common challenges and side product formations encountered during key synthetic procedures. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
I. Synthesis via β-Ketoester Condensation (Hantzsch/Guareschi-Thorpe Type Reactions)
This classical approach involves the condensation of a β-ketoester, such as ethyl acetoacetate, with a nitrogen source like ammonia or ammonium acetate. While robust, this pathway is susceptible to several side reactions if not properly controlled.
Troubleshooting & FAQs
Question 1: My reaction yields a significant amount of a non-aromatic intermediate, and the final product yield is low after oxidation. What is happening?
Answer: You are likely isolating the 1,4-dihydropyridine intermediate. The Hantzsch and related syntheses first form a dihydropyridine ring, which must be oxidized to the final aromatic pyridine.[1][2]
-
Causality: The initial condensation reaction between the β-ketoester, an aldehyde (or another ketoester), and ammonia forms a stable 1,4-dihydropyridine (1,4-DHP) derivative.[1][2] This intermediate requires a subsequent oxidation step to achieve the aromaticity of the pyridine ring. Incomplete oxidation is a common reason for low yields of the desired pyridine.
-
Troubleshooting Protocol:
-
Isolate and Characterize the Intermediate: Confirm the presence of the 1,4-DHP by techniques such as ¹H NMR, which will show characteristic signals for the protons on the saturated carbons of the dihydropyridine ring.
-
Optimize the Oxidation Step:
-
Common Oxidants: A variety of oxidizing agents can be used, including nitric acid, potassium permanganate, or ferric chloride.[2]
-
Milder Conditions: For sensitive substrates, milder oxidation conditions can be employed, such as using iodine in refluxing methanol or photochemical methods.[2]
-
Reaction Monitoring: Monitor the oxidation reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion to the aromatic product.
-
-
Question 2: I am observing an isomeric byproduct that is difficult to separate from my target this compound. What could it be?
Answer: It is possible you are forming the 1,2-dihydropyridine isomer during the initial cyclization, which upon oxidation would lead to a different pyridine derivative. Adjusting reaction conditions can favor the formation of the desired 1,4-DHP.[1]
-
Causality: The cyclization step can proceed through different pathways, and factors like solvent polarity and temperature can influence the regioselectivity, sometimes leading to the formation of the less common 1,2-dihydropyridine.
-
Preventative Measures:
-
Solvent Choice: The use of protic solvents like ethanol or water generally favors the formation of the 1,4-dihydropyridine.
-
Temperature Control: Running the reaction at the recommended temperature is crucial. Deviations can alter the reaction pathway.
-
Question 3: My reaction with a sterically hindered β-ketoester is giving an unexpected cyclized product, not the expected pyridine. Why is this happening?
Answer: Steric hindrance from bulky substituents on your starting materials can prevent the typical Hantzsch condensation pathway. This can lead to alternative cyclizations and the formation of unexpected side products.
-
Causality: The presence of bulky groups can disfavor the necessary Michael addition step in the Hantzsch mechanism, allowing for alternative intramolecular reactions to occur.
-
Troubleshooting Protocol:
-
Structural Elucidation: Fully characterize the unexpected product using spectroscopic methods (NMR, MS, IR) to understand the alternative reaction pathway.
-
Re-evaluate Starting Materials: If possible, consider using less sterically hindered starting materials.
-
Modify Reaction Conditions: Experiment with different catalysts or solvents that may better accommodate the sterically demanding substrates.
-
Reaction Pathway: Hantzsch-type Synthesis and Side Products
Caption: Hantzsch-type synthesis pathway and potential side reactions.
II. Synthesis from Malononitrile and its Derivatives
Multicomponent reactions involving malononitrile are a powerful tool for constructing highly functionalized pyridines. However, the high reactivity of malononitrile can also be a source of side products.
Troubleshooting & FAQs
Question 1: My reaction is producing a significant amount of a white solid that is not my desired product, especially when using a strong base. What is this byproduct?
Answer: You are likely observing the self-condensation or dimerization of malononitrile, which forms 2-aminopropene-1,1,3-tricarbonitrile.[3]
-
Causality: Malononitrile has highly acidic methylene protons. In the presence of a base, it can deprotonate and the resulting carbanion can attack another molecule of malononitrile, leading to dimerization.
-
Preventative Measures:
-
Control Stoichiometry: Use the correct stoichiometric amounts of your reactants. An excess of malononitrile can increase the likelihood of self-condensation.
-
Order of Addition: Add the malononitrile slowly to the reaction mixture containing the other components to ensure it reacts as intended rather than with itself.
-
Base Selection: Use a milder base or control the amount of base used to minimize the deprotonation of malononitrile that leads to dimerization.
-
Question 2: I am using a malononitrile dimer in my synthesis and obtaining a mixture of heterocyclic products. How can I control the selectivity?
Answer: The reaction of malononitrile dimer with certain reagents, like isothiocyanates, can lead to different heterocyclic ring systems (e.g., pyridines or thiopyrans) depending on the reaction conditions.[4]
-
Causality: The malononitrile dimer is a versatile building block with multiple reactive sites. The reaction pathway can be sensitive to factors such as the solvent, base, and temperature, leading to different cyclization outcomes.
-
Troubleshooting Protocol:
-
Strict Adherence to Protocol: Follow the established literature procedures for the desired product carefully, paying close attention to the specified solvent, base, and temperature.
-
Systematic Variation: If you are developing a new method, systematically vary one reaction parameter at a time (e.g., solvent polarity, base strength) and analyze the product distribution to identify the optimal conditions for your desired product.
-
Reaction Pathway: Malononitrile Reactivity
Caption: Desired reaction of malononitrile versus its self-condensation.
III. Synthesis from Substituted Pyridines
This approach often starts with a pre-formed pyridine ring bearing leaving groups (e.g., chloro, nitro) that are subsequently converted to the amino and hydroxyl functionalities.
Troubleshooting & FAQs
Question 1: In my synthesis starting from 4-chloropyridine, I am getting a significant amount of 4-hydroxypyridine as a byproduct. How can I avoid this?
Answer: The formation of 4-hydroxypyridine is due to the hydrolysis of the chloro group. This is a common side reaction, especially in the presence of water and at elevated temperatures.[5][6]
-
Causality: The chloro group at the 4-position of the pyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding hydroxypyridine.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate the rate of hydrolysis.
-
Question 2: My reaction mixture from the amination of 4-chloropyridine is forming a polymeric material that is difficult to handle. What is causing this?
Answer: 4-Chloropyridine can undergo polymerization, especially in the absence of a strong nucleophile or under certain conditions. The resulting pyridyl-4-chloropyridinium chlorides can further react and hydrolyze to form complex mixtures.[5][6]
-
Causality: The nitrogen of one 4-chloropyridine molecule can act as a nucleophile, attacking the 4-position of another molecule, leading to a chain of pyridinium units.
-
Preventative Measures:
-
Controlled Addition: Add the 4-chloropyridine slowly to the solution of the aminating agent to ensure it reacts with the intended nucleophile rather than itself.
-
Sufficient Nucleophile: Use an adequate concentration of the primary aminating agent.
-
Question 3: The reduction of my nitropyridine precursor is incomplete or is producing side products. How can I improve this step?
Answer: The reduction of a nitro group to an amino group can sometimes be challenging. Incomplete reduction will leave starting material, while over-reduction or side reactions can occur depending on the reducing agent and other functional groups present in the molecule.
-
Causality: The choice of reducing agent and reaction conditions is critical for the selective and complete reduction of the nitro group. Some reducing agents can also affect other functional groups on the pyridine ring.
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). The choice depends on the other functional groups present.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time for complete conversion without the formation of byproducts.
-
pH Control: The pH of the reaction mixture can be crucial, especially for metal/acid reductions.
-
Summary of Key Data
| Synthetic Route | Common Side Products | Key Preventative Measures |
| β-Ketoester Condensation | 1,4-Dihydropyridine, 1,2-Dihydropyridine | Complete oxidation, control of reaction conditions (solvent, temperature) |
| Malononitrile-based | Malononitrile dimer, isomeric heterocycles | Control of stoichiometry and base, slow addition of malononitrile |
| From 4-Chloropyridine | 4-Hydroxypyridine, Polymeric materials | Anhydrous conditions, controlled addition of 4-chloropyridine |
| From Nitropyridine | Incompletely reduced intermediates | Appropriate choice of reducing agent, reaction monitoring |
References
Technical Support Center: Optimizing 2-Amino-4-hydroxypyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-4-hydroxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you improve reaction yields, enhance product purity, and streamline your workflow.
Introduction: The Challenge of Synthesizing this compound
This compound is a vital heterocyclic building block in the pharmaceutical and agrochemical industries.[1][2] Its synthesis, however, is often plagued by challenges such as low yields, the formation of persistent impurities, and difficult purification, which can significantly increase production costs.[3] A critical aspect of its chemistry is the tautomeric equilibrium between the this compound (enol) form and the 2-amino-1H-pyridin-4-one (keto) form.[1][4][5] The predominance of the pyridone tautomer in most solvents influences the compound's reactivity and physical properties, which must be considered for successful synthesis and purification.[5][6][7]
This guide addresses these issues through a series of troubleshooting questions and detailed procedural outlines.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Q1: My overall reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue, often resulting from a combination of factors including incomplete reactions, suboptimal conditions, or side reactions.[8] A systematic approach is crucial for diagnosis.
Causality & Explanation: The synthesis of the pyridine ring or the functionalization of a pre-existing ring involves sensitive intermediates and equilibria.[4][9] For instance, in syntheses starting from acyclic precursors like 1,3-dicarbonyl compounds and an ammonia source, inefficient cyclization or competing side reactions are common culprits.[9][10] Reaction parameters such as temperature, pH, and reaction time must be carefully controlled to favor the desired product formation.[4]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low reaction yields.
Recommended Actions:
-
Reagent Quality and Stoichiometry:
-
Verify Purity: Use fresh, high-purity starting materials. For example, in syntheses involving β-ketoesters or diketene, their quality is paramount.[1]
-
Molar Ratios: Ensure precise molar ratios. In ammoniation steps, for instance, a 3:1 molar ratio of ammonia to the ester precursor is often recommended to drive the reaction to completion.[1]
-
-
Reaction Condition Optimization:
-
Temperature Control: Gradually increase the reaction temperature. Some cyclization reactions require elevated temperatures (e.g., 150-180°C) to proceed efficiently, sometimes under pressure in an autoclave.[8][11]
-
pH Adjustment: The pH can be critical, especially during workup. Adjusting the pH to 2 with dilute HCl can facilitate the extraction of certain intermediates.[4][12]
-
Catalyst Choice: If using a catalyst (e.g., palladium on carbon for hydrogenation or dehalogenation), ensure it is fresh and not deactivated.[4][8] For multi-component reactions, various Lewis acid catalysts can be assessed to find one that provides high yields.[10]
-
-
Inert Atmosphere: The product can be susceptible to oxidation. Conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent the formation of oxidized byproducts.[4]
Q2: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?
Byproduct formation often arises from the high reactivity of the starting materials and intermediates, leading to side reactions like dimerization or non-selective functionalization.
Causality & Explanation: In multi-step syntheses, such as those starting from substituted halopyridines, protecting reactive functional groups is a key strategy to achieve selective transformations.[4] For example, protecting the amino group before performing other reactions on the pyridine ring can prevent unwanted side reactions at the nitrogen atom.[13]
Recommended Actions:
-
Protecting Groups: Employ a protection-substitution-deprotection sequence. For a related compound, 2-amino-5-hydroxypyridine, the amino group of the starting 2-amino-5-bromopyridine is first protected to ensure that subsequent reactions occur at the desired position.[4][13]
-
Control of Reagent Addition: Add reactive reagents (e.g., strong bases or acids) slowly and at a controlled temperature to minimize localized concentration spikes that can promote side reactions.
-
Solvent Selection: The choice of solvent can influence selectivity by altering the solubility and reactivity of intermediates. Experiment with solvents of different polarities.
| Parameter | Recommended Adjustment | Rationale |
| Temperature | Lower the temperature initially; increase gradually if the reaction does not proceed. | Reduces the rate of competing side reactions, which often have higher activation energies. |
| Reaction Time | Monitor the reaction (e.g., by TLC/LC-MS) and quench it once the starting material is consumed. | Prevents the desired product from degrading or converting into further byproducts over extended periods. |
| Catalyst Loading | Optimize catalyst loading. Start with a lower concentration (e.g., 5 mol%) and increase if necessary. | Excess catalyst can sometimes promote undesired side reactions.[10] |
| Mixing | Ensure vigorous and efficient stirring. | Prevents localized heating and concentration gradients, ensuring a homogeneous reaction environment.[8] |
Q3: The purification of my final product is challenging, leading to material loss. What are the best practices?
Purification is complicated by the product's physical properties and its tautomeric nature. The pyridone form is more polar and has different solubility characteristics than the hydroxypyridine form.[6]
Causality & Explanation: The product's moderate solubility in water and some organic solvents can make extraction and recrystallization inefficient.[2] Co-crystallization with impurities is also a common issue.[8] A multi-step purification process is often necessary to achieve high purity.
Recommended Actions:
-
Acid-Base Extraction:
-
Leverage the amphoteric nature of the compound.[2] Dissolve the crude product in a dilute acidic solution (e.g., dilute HCl, pH 2-3) to protonate the amino group and form a water-soluble salt.[12]
-
Wash the aqueous layer with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether) to remove non-basic impurities.[12]
-
Neutralize the aqueous layer with a base (e.g., NaOH, NaHCO₃) to precipitate the purified product.[12]
-
-
Recrystallization:
-
This is a highly effective method for final purification.[4]
-
Solvent System: An ethanol-water mixture is commonly used.[4] The optimal ratio will depend on the impurity profile.
-
Decolorization: If the product is colored, adding activated carbon to the hot solution before filtration can remove colored impurities.[12]
-
-
Column Chromatography: While less ideal for large-scale industrial processes, column chromatography can be used for laboratory-scale purification to obtain a highly pure product.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
Several synthetic pathways exist, typically starting from either acyclic precursors or pre-formed pyridine rings.
-
From Acyclic Precursors: A common method involves the reaction of 1,3-diketones with an ammonia source, followed by cyclization.[9] Another approach starts with a β-ketoester like ethyl acetoacetate, which undergoes dimerization, ammoniation, and chlorination.[1]
-
From Pyridine Precursors: This often involves the functionalization of a substituted pyridine. For example, starting with 4-chloropyridine and performing hydroxylation and amination under controlled conditions.[4] Another route involves the diazotization of 4-aminopyridine, followed by hydrolysis.[14]
-
From Citrazinic Acid: Citrazinic acid (2,6-Dihydroxypyridine-4-carboxylic acid) can serve as a precursor for substituted pyridines.[15][16]
Q2: How does tautomerism affect this compound's synthesis and handling?
The tautomeric equilibrium between the hydroxy and pyridone forms is a defining characteristic of this compound.
Caption: Tautomeric equilibrium of this compound.
-
Influence of Solvent: The position of the equilibrium is highly sensitive to the solvent.[4] Polar solvents like water and alcohols favor the more polar pyridone (keto) form, while non-polar solvents favor the less polar hydroxypyridine (enol) form.[1][6][7] This is critical during extraction and recrystallization, as the compound's solubility will change depending on the solvent used.
-
Reactivity: The two tautomers have different reactive sites. The hydroxypyridine form has a nucleophilic hydroxyl group, while the pyridone form has a carbonyl group and an N-H bond, behaving more like an amide.[5] This can affect the outcome of subsequent derivatization reactions.
Experimental Protocols
Protocol 1: Synthesis from a Furan Precursor (Illustrative Example)
This protocol is adapted from a patented method for a related compound and illustrates a multi-step synthesis involving ring expansion.[12]
-
Ring Expansion: Dissolve ethyl 2-(4-methylfuran) formate in Dimethylformamide (DMF). Add a water-removing agent (e.g., anhydrous sodium sulfate) and formamide.
-
Ammoniation: Introduce ammonia gas into the mixture and reflux for 24 hours.
-
Acidification & Extraction: After cooling, add dilute hydrochloric acid to adjust the pH to 2. Extract with ethyl acetate, retaining the aqueous phase.[12]
-
Basification & Product Extraction: Add a sodium hydroxide solution to the aqueous phase to neutralize it. Extract the product with diethyl ether.
-
Isolation: Concentrate and dry the organic phase to obtain the intermediate product. Further steps like chlorination and dechlorination would follow to yield the final product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying the crude product.[4][8]
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of a hot ethanol-water mixture to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce maximum crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent (the same ethanol-water mixture), and dry them under vacuum to obtain the pure product.
References
- 1. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 2. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 12. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- 15. discofinechem.com [discofinechem.com]
- 16. Citrazinic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for managing the thermal hazards associated with exothermic reactions during pyridine synthesis. It is structured to offer immediate troubleshooting solutions and answer frequently asked questions, ensuring both the safety and success of your experiments.
Troubleshooting Guide: Immediate Actions for Thermal Events
This section addresses specific problems you may encounter during an exothermic pyridine synthesis. The guidance provided is designed to help you quickly diagnose and safely resolve the issue.
Q1: My reaction temperature is rising rapidly and uncontrollably. What should I do?
Immediate Action Required: Potential Thermal Runaway
A rapid, uncontrolled temperature increase indicates that the rate of heat generation is exceeding the heat removal capacity of your system. This is the definition of a thermal runaway and requires immediate intervention to prevent over-pressurization and potential vessel failure.[1][2]
Step-by-Step Emergency Protocol:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagents. The accumulation of unreacted reagents is a primary cause of thermal runaway events.[3]
-
Enhance Cooling:
-
If using a jacketed reactor, set the circulator to its maximum cooling capacity and lowest possible temperature.
-
If using an ice bath, ensure it is well-stirred and add more ice/salt to lower the temperature.
-
-
Emergency Quenching (If Necessary): If the temperature continues to rise despite maximum cooling, a pre-planned quenching procedure may be necessary. This involves adding a chemical inhibitor or a cold, inert solvent to stop the reaction.[4] This step should only be performed if it was part of your initial risk assessment and you have the appropriate quenching agent readily available.
-
Alert Personnel and Evacuate: If the situation cannot be controlled, alert all personnel in the vicinity and evacuate the area.
Post-Incident Analysis:
-
Review Dosing Rate: Was the reagent added too quickly? Slower, controlled addition is critical for managing heat evolution.[5]
-
Assess Cooling Capacity: Was the cooling system adequate for the scale of the reaction? The ability to remove heat does not scale linearly with reaction volume.[6][7]
-
Check Stirring: Was agitation sufficient? Poor mixing can lead to localized hotspots where the reaction accelerates, initiating a runaway.[8]
Q2: I'm observing localized hotspots and inconsistent temperatures within my reactor. What's the cause?
Diagnosis: Inefficient Heat Transfer and Poor Mixing
Localized hotspots are a clear sign of inadequate mixing.[8] In these areas, the reaction proceeds faster, generating heat that is not effectively dissipated into the bulk of the reaction mixture. This can lead to the formation of unwanted byproducts and increase the risk of a runaway reaction.
Troubleshooting Steps:
-
Evaluate Stirrer Design and Speed:
-
Stirrer Type: Ensure the impeller design is appropriate for the viscosity and geometry of your reactor. An anchor stirrer, for example, is ill-suited for low-viscosity systems where a turbine or propeller would be more effective.[8]
-
Stirring Speed: Increase the stirring speed to improve homogeneity. A visible vortex is often a good indicator of efficient mixing in lower-viscosity liquids.
-
-
Check Baffling: For larger reactors, baffles are essential to disrupt laminar flow and promote turbulence, which greatly improves heat and mass transfer.
-
Consider Reaction Concentration: Running the reaction at a lower concentration (i.e., with more solvent) increases the overall thermal mass, which can help absorb heat and buffer against temperature spikes.[5]
Q3: My reaction yield is low and I'm seeing significant byproduct formation. Could this be related to temperature control?
Diagnosis: Poor Temperature Regulation Leading to Side Reactions
Yes, this is highly probable. Many pyridine syntheses, such as the Chichibabin and Hantzsch reactions, have side reactions that become favorable at elevated temperatures.[9][10] For instance, dimerization can be a significant side reaction in the Chichibabin synthesis at higher temperatures.[9]
Optimization Strategies:
-
Implement Strict Temperature Control: Utilize a reliable cooling system like a cryostat or a well-maintained jacketed reactor to maintain a constant, low temperature.[5][11]
-
Perform Kinetic Studies: Understanding the rate of your reaction at different temperatures can help you identify the optimal temperature window that maximizes the formation of your desired product while minimizing byproducts.[8]
-
Reaction Calorimetry: For scaling up, using a reaction calorimeter is the gold standard. It measures the heat evolved during the reaction in real-time, providing crucial data to design a safe and efficient thermal control strategy.[12][13]
| Parameter | Laboratory Scale (mL) | Pilot Scale (L) | Production Scale (kL) |
| Heat Transfer Area / Volume Ratio | High | Medium | Low |
| Typical Cooling Method | Ice Bath / Cryostat | Jacketed Reactor / External Loop | External Heat Exchangers |
| Mixing Efficiency | Generally Good | Can be Challenging | Requires Careful Engineering |
| Thermal Risk | Lower (easier to control) | Higher | Highest (requires robust safety systems) |
| Table 1. Scale-up Considerations for Exothermic Reactions. The key challenge is that as volume increases by a power of three, the heat transfer surface area only increases by a power of two, making heat removal progressively more difficult.[6][7] |
Frequently Asked Questions (FAQs)
Q4: Why is proactive thermal management so critical in pyridine synthesis?
Many common pyridine syntheses are highly exothermic.
-
Hantzsch Pyridine Synthesis: This multi-component reaction involves several condensation steps that can be exothermic, followed by an oxidation step to form the aromatic pyridine ring.[14][15][16]
-
Chichibabin Reaction: The amination of pyridine with sodium amide is a powerful but highly exothermic process, often requiring careful temperature control to prevent side reactions and ensure safety.[9][10][17]
Failure to manage the heat generated can lead to a positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn generates even more heat, potentially resulting in a thermal runaway.[1][2]
Q5: What are the advantages of using flow chemistry for exothermic pyridine synthesis?
Flow chemistry, or continuous flow processing, is an inherently safer technology for managing highly exothermic reactions.[5][18]
Key Advantages:
-
Superior Heat Transfer: Flow reactors have a very high surface-area-to-volume ratio, allowing for extremely efficient heat removal and precise temperature control.[19][20]
-
Small Reaction Volume: At any given moment, only a small amount of material is in the reactor, minimizing the potential hazard if a deviation occurs.[18]
-
Safe Handling of Hazardous Reagents: It allows for the safe use of highly reactive intermediates by generating and consuming them in situ.[21]
Q6: How do I choose the right cooling system for my experiment?
The choice of cooling system depends on the scale of the reaction, the magnitude of the exotherm, and the required reaction temperature.
| Cooling System | Typical Temperature Range (°C) | Advantages | Disadvantages | Best Suited For |
| Ice/Water Bath | 0 to 25 | Simple, inexpensive. | Limited cooling capacity, poor temperature stability. | Small-scale, mildly exothermic reactions. |
| Dry Ice/Solvent Bath | -78 to -40 | Lower temperatures achievable. | Temperature can fluctuate, solvent handling required. | Small-scale reactions requiring sub-zero temperatures. |
| Circulating Chiller (Cryostat) | -80 to 25 | Excellent temperature stability and control. | Higher initial cost. | All scales, especially for reactions requiring precise and sustained cooling. |
| Jacketed Reactor | Varies with circulator | Large surface area for heat exchange, good for scale-up. | Requires a dedicated circulator, higher cost. | Moderate to large-scale reactions. |
| Table 2. Comparison of Common Laboratory Cooling Systems. |
Q7: Before I start my reaction, what key parameters should I determine?
A thorough thermal hazard assessment is crucial before attempting any new exothermic reaction, especially during scale-up.[6][22]
Key Parameters to Assess:
-
Heat of Reaction (ΔHr): The total amount of energy released by the reaction.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat were removed from the system. This represents the worst-case scenario.[3][8]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach in the event of a cooling failure, considering the accumulation of unreacted reagents.[3]
-
Onset Temperature of Decomposition (Tonset): The temperature at which the product or reactants begin to decompose, which could initiate a secondary, more dangerous runaway.
These parameters are typically determined using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC).[8][23]
Protocols and Workflows
Protocol 1: Step-by-Step Troubleshooting for a Temperature Excursion
This workflow provides a logical sequence for diagnosing and responding to an unexpected temperature increase.
Caption: Workflow for responding to a temperature spike.
Diagram 1: Heat Balance in a Chemical Reactor
This diagram illustrates the fundamental principle of thermal management in a chemical reactor. A safe reaction is one where the rate of heat removal consistently matches or exceeds the rate of heat generation.
Caption: Relationship between heat generation and removal.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. mt.com [mt.com]
- 4. Review on loss prevention of chemical reaction thermal runaway Principles and application [maxapress.com]
- 5. benchchem.com [benchchem.com]
- 6. fauske.com [fauske.com]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. amarequip.com [amarequip.com]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Temperature Control Guide For Your Labs Refrigeration [rigidhvac.com]
- 12. fauske.com [fauske.com]
- 13. syrris.com [syrris.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. chemtube3d.com [chemtube3d.com]
- 17. scientificupdate.com [scientificupdate.com]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 23. benchchem.com [benchchem.com]
2-Amino-4-hydroxypyridine stability and degradation pathways
<
Welcome to the technical support center for 2-Amino-4-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this versatile compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to this compound
This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide range of molecules with applications in pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its utility is underscored by the presence of both an amino and a hydroxyl group, which impart unique reactivity.[1] A key structural feature of this compound is its existence in tautomeric forms, predominantly as 2-amino-1H-pyridin-4-one.[2][4] This tautomerism is influenced by the solvent environment and plays a significant role in its chemical properties.[4]
Troubleshooting Guide: Common Experimental Issues
This section addresses common challenges encountered when working with this compound, providing causal explanations and actionable solutions.
Issue 1: Inconsistent Analytical Results or Appearance of Unknown Peaks in Chromatography
-
Potential Cause: Degradation of this compound due to improper storage or handling. The compound is sensitive to factors such as light, temperature, and pH.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature of 0 - 8 °C in a tightly sealed container to protect it from moisture and air.[1][5]
-
Minimize Light Exposure: Protect solutions from direct sunlight and ambient laboratory light, as photodegradation can occur.[5][6] Studies on related pyridine derivatives have shown that UV irradiation can lead to the cleavage of the pyridine ring.[7]
-
Control pH of Solutions: The stability of this compound can be pH-dependent. Acidic conditions may offer some protection against photolytic degradation for certain pyridinoline structures.[7] Conversely, basic conditions can promote degradation for other pyridine derivatives.[8] It is crucial to buffer your solutions appropriately for your intended application and analyze for degradation.
-
Analyze for Degradants: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any potential degradation products.[9] Forced degradation studies can help identify likely degradants.[10][11]
-
Issue 2: Poor Solubility or Precipitation in Aqueous Solutions
-
Potential Cause: this compound is described as being only slightly soluble in water.[12] The pH of the solution can significantly affect the solubility of hydroxynicotinic acids, a related class of compounds.[13]
-
Troubleshooting Steps:
-
Adjust pH: Systematically adjust the pH of your aqueous solution to determine the optimal range for solubility. The protonation state of the amino and hydroxyl/pyridone groups will change with pH, influencing solubility.
-
Consider Co-solvents: If pH adjustment is insufficient, consider the use of a co-solvent. However, be aware that the choice of solvent can influence the tautomeric equilibrium between the hydroxypyridine and pyridone forms.[4][14] Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents favor the 2-pyridone form.[14]
-
Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can aid in dissolving the compound. However, be cautious of potential thermal degradation.
-
Issue 3: Unexpected Color Change in Solution
-
Potential Cause: The formation of colored degradation products, often resulting from oxidation or photodegradation. Microbial degradation of some pyridine derivatives can also lead to the formation of colored pigments.[15]
-
Troubleshooting Steps:
-
Inert Atmosphere: When working with solutions for extended periods, particularly at elevated temperatures, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Chelating Agents: If trace metal ions are suspected to be catalyzing oxidation, the addition of a suitable chelating agent may be beneficial. Dissolved metal ions have been shown to increase the rate of oxidation in other amine systems.[16]
-
Characterize the Impurity: Use spectroscopic techniques (e.g., UV-Vis, LC-MS) to characterize the colored species and gain insight into the degradation pathway.
-
Frequently Asked Questions (FAQs)
This section provides answers to specific questions regarding the stability and degradation of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of related pyridine and amino compounds, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: While generally stable, forced conditions of extreme pH and temperature can lead to hydrolysis.[10][11]
-
Oxidation: The pyridine ring and the amino group are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.[16][17] This can lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to cleavage of the pyridine ring.[7][18] The rate of photodegradation can be influenced by pH.[7][18]
-
Thermal Degradation: High temperatures can cause decomposition.[19][20] The presence of other reactants, such as amino acids, can influence the formation of different products at elevated temperatures.[21]
Q2: How can I perform a forced degradation study on this compound?
A2: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[9][11] A typical study involves subjecting the compound to the following conditions:[9]
-
Acidic and Basic Hydrolysis: Treat solutions of the compound with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).[11]
-
Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperatures.[22]
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80-100°C).
-
Photostability: Expose the solid compound and its solution to a controlled source of UV and visible light, as specified by ICH Q1B guidelines.
The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without excessively breaking down the main compound.[9][10]
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , particularly with a UV detector. A well-developed HPLC method can separate the parent compound from its degradation products and impurities. Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for volatile derivatives or degradation products.
-
UV-Vis Spectroscopy: Can be used to monitor changes in the solution over time, although it lacks the specificity of chromatographic methods.[23]
Q4: Does the tautomerism of this compound affect its stability?
A4: Yes, the tautomeric equilibrium between the this compound and the 2-amino-1H-pyridin-4-one forms can influence its stability. The pyridone tautomer is often favored in many solvents.[4] The different electronic distribution and reactivity of each tautomer can lead to different susceptibilities to degradation. For instance, the presence of the oxo form in 4-hydroxypyridines has been shown to suppress interaction with singlet oxygen, a key species in photooxidation.[24]
Visualizing Degradation and Experimental Workflow
To better understand the potential degradation pathways and the experimental approach to studying them, the following diagrams are provided.
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under various stress conditions.
Diagram 2: Forced Degradation Study Workflow
Caption: A typical workflow for conducting a forced degradation study.
Summary of Key Stability Parameters
| Parameter | Condition | Potential Outcome | Mitigation Strategy |
| Temperature | Elevated temperatures | Thermal decomposition | Store at recommended 0 - 8 °C.[1] |
| Light | Exposure to UV/Visible light | Photodegradation, ring cleavage | Store in light-resistant containers.[5][6] |
| pH | Strongly acidic or basic | Hydrolysis | Use buffered solutions and monitor stability. |
| Oxidizing Agents | Presence of peroxides, oxygen | Oxidation of amino group/ring | Handle under an inert atmosphere. |
| Moisture | High humidity | Potential for hydrolysis | Store in a dry place with a tight seal.[5] |
This technical guide is intended to be a living document. As new research emerges, it will be updated to reflect the latest findings and best practices in handling and analyzing this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 3. Pharmaceutical Intermediates Reagents | Raw materials | this compound | CAS No.:33631-05-9 [yisunbio.com]
- 4. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. biochemopharma.fr [biochemopharma.fr]
- 7. Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links. Protective effect of acid pH against photolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. onyxipca.com [onyxipca.com]
- 10. longdom.org [longdom.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, 98% | Fisher Scientific [fishersci.ca]
- 13. mdpi.com [mdpi.com]
- 14. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Preventing Byproduct Formation in Multicomponent Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Multicomponent Pyridine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these powerful reactions and minimize the formation of unwanted byproducts. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter in the lab.
I. General Troubleshooting & FAQs
This section addresses broad, overarching questions related to byproduct formation in multicomponent pyridine syntheses.
Q1: My multicomponent pyridine reaction is yielding a complex mixture of products. What are the most common initial steps to identify and mitigate the primary byproducts?
A1: A complex product mixture is a frequent challenge in multicomponent reactions (MCRs) due to the number of reactive species and potential reaction pathways.[1] The first step is to systematically analyze the reaction.
Initial Diagnostic Steps:
-
Comprehensive Analysis of the Crude Reaction Mixture: Before any workup or purification, obtain a high-resolution mass spectrum (HRMS) and a proton NMR of the crude mixture. This will provide a snapshot of all species present and their relative ratios.
-
Identify Known Intermediates: Compare the masses and spectral data to known intermediates of your specific pyridine synthesis (e.g., Hantzsch, Kröhnke, Bohlmann-Rahtz).[2][3][4] This can help pinpoint where the desired reaction cascade is stalling or diverting.
-
Hypothesize Byproduct Structures: Based on the starting materials, consider common side reactions such as self-condensation of carbonyl compounds, Michael additions that do not lead to cyclization, or incomplete oxidation of dihydropyridine intermediates.[3]
Primary Mitigation Strategies:
-
Purity of Starting Materials: Ensure the purity of your aldehydes, ketones, and other starting materials. Aldehydes, in particular, can oxidize to carboxylic acids, which can interfere with the reaction.[5][6]
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one component can favor side reactions.
-
Temperature and Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to the decomposition of the desired product or the formation of side products.[5]
Q2: How does the choice of catalyst influence selectivity and byproduct formation in pyridine MCRs?
A2: The catalyst is a critical factor that can dramatically influence reaction rates, yields, and, most importantly, selectivity.[7]
-
Catalyst Type and Selectivity: The choice between a base or an acid catalyst, and its specific identity, can favor one reaction pathway over another. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, an amine base like piperidine in ethanol gives good results, while an ionic base like tetrabutylammonium hydroxide (TBAH) in acetonitrile can lead to similar yields in a much shorter time.[8][9] This is because different catalysts can promote different pathways in the final oxidation step.[8][9]
-
Zeolite Catalysts: In vapor-phase synthesis, zeolite catalysts like HZSM-5 are effective due to their shape selectivity and acidity, which can favor pyridine formation.[10][11] Modifying these catalysts with metal ions can further tune their selectivity by altering the number of Lewis acid sites.[11]
-
Magnetic Nanocatalysts: Modern approaches utilize magnetically recoverable nanocatalysts, which offer high activity, selectivity, and easy separation from the reaction mixture, minimizing contamination of the final product.[12][13][14] These catalysts can be functionalized to promote specific steps in the reaction sequence, such as imine formation and intramolecular cyclization.[12]
Q3: What role does the solvent play in controlling side reactions during pyridine synthesis?
A3: Solvent choice is crucial and can significantly impact reaction outcomes by influencing reactant solubility, reaction rates, and even the mechanistic pathway.[8][9]
-
Solvent Polarity: The polarity of the solvent can affect the stability of intermediates and transition states. For example, in the Bohlmann-Rahtz synthesis, protic and polar solvents like ethanol are often favored.[4]
-
Solvent as a Reactant: In some cases, the solvent can participate in the reaction. For instance, in certain one-pot syntheses of substituted pyridines, an alcohol can act as both the solvent and a reactant.[15]
-
"Green" Solvents: To make these syntheses more environmentally friendly, researchers have explored the use of water, ionic liquids, or even solvent-free conditions.[3][16] These can sometimes lead to improved yields and reduced byproducts.
Q4: My purification process is difficult due to byproducts with similar properties to my target pyridine. What are some effective purification strategies?
A4: When byproducts have similar polarities and solubilities to the desired product, purification can be challenging. Here are some strategies:
-
Acid-Base Extraction: Pyridines are basic. You can often exploit this by acidifying the aqueous layer during workup. This protonates the pyridine, making it water-soluble and allowing for the removal of non-basic organic impurities by extraction with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the pyridine, which can then be extracted with an organic solvent.[17][18]
-
Crystallization: If your product is a solid, careful selection of a recrystallization solvent can be highly effective in removing closely related impurities.
-
Chromatography Optimization:
-
Column Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) to improve separation.
-
Preparative HPLC or SFC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can provide high-purity compounds.[19]
-
-
Chemical Treatment: In some cases, crude pyridine can be treated with an alkali solution before distillation to condense aldehyde impurities into higher-boiling compounds, facilitating their separation.[20][21]
II. Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for well-known multicomponent pyridine syntheses.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis involves the reaction of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[3] The initial product is a dihydropyridine, which is then oxidized to the pyridine.[3][22]
Q: My Hantzsch synthesis results in a low yield of the final pyridine product, and I isolate a significant amount of the dihydropyridine intermediate. What's going wrong?
A: This is a classic issue in Hantzsch synthesis and points to inefficient oxidation of the dihydropyridine intermediate.
Troubleshooting the Oxidation Step:
-
Choice of Oxidant:
-
Harsh Oxidants: Traditional oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be effective but often lead to side products and difficult workups.[3]
-
Milder Oxidants: Consider milder and more efficient oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride (FeCl₃), manganese dioxide (MnO₂), or potassium permanganate in water has proven effective.[3]
-
-
Reaction Conditions:
-
Temperature: Ensure the temperature is sufficient for the oxidation to proceed to completion.
-
Atmosphere: Some oxidations are air-sensitive. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary if using certain reagents, while others might utilize aerobic oxygen.[8]
-
Experimental Protocol: One-Pot Hantzsch Synthesis and Aromatization
-
To a solution of the aldehyde (1.0 mmol) and β-keto ester (2.0 mmol) in a suitable solvent (e.g., water or ethanol), add the nitrogen source (e.g., ammonium acetate, 1.2 mmol).
-
Stir the mixture at the appropriate temperature (e.g., room temperature to reflux) and monitor the formation of the dihydropyridine intermediate by TLC.
-
Once the formation of the dihydropyridine is complete, add the oxidizing agent (e.g., FeCl₃, 1.2 mmol) directly to the reaction mixture.
-
Continue to stir and monitor the reaction by TLC until the dihydropyridine spot has been completely converted to the pyridine product.
-
Perform an appropriate workup, such as quenching the reaction, extracting the product, and purifying by column chromatography or recrystallization.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[5][23]
Q: My Kröhnke synthesis is not proceeding to completion, resulting in a low yield and recovery of starting materials. What should I check?
A: Low yields in the Kröhnke synthesis can often be traced back to the quality of starting materials or suboptimal reaction conditions.[5]
Troubleshooting Low Conversion:
-
Purity of Reagents:
-
α-Pyridinium Methyl Ketone Salt: Ensure this salt is pure and dry.
-
Ammonium Acetate: Use high-quality ammonium acetate, as it serves as the nitrogen source for the pyridine ring.[5]
-
-
Reaction Parameters:
-
Temperature: The reaction temperature typically does not exceed 140°C.[5] However, screening a range of temperatures (e.g., 80°C, 100°C, 120°C) can help find the optimal condition for your specific substrates.[5]
-
Solvent: While glacial acetic acid and methanol are common, solvent-free conditions or microwave irradiation can sometimes significantly improve yields and reduce reaction times.[5][16]
-
Reaction Time: Monitor the reaction progress closely with TLC to avoid product degradation from prolonged heating.[5]
-
Workflow for Optimizing Kröhnke Synthesis
Caption: Troubleshooting workflow for low yield in Kröhn-ke synthesis.
Bohlmann-Rahtz Pyridine Synthesis
This synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[4][24]
Q: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures and still gives a poor yield. Are there ways to promote this step under milder conditions?
A: The high temperature required for the cyclodehydration is a known drawback of this method, often necessary to facilitate a key Z/E isomerization of the aminodiene intermediate.[4]
Promoting Cyclodehydration:
-
Acid Catalysis: The use of acid catalysis can significantly lower the temperature required for cyclodehydration.[4]
-
Brønsted Acids: Adding acetic acid to the reaction mixture has been shown to afford functionalized pyridines in a single step in good to excellent yields.[4]
-
Lewis Acids: Lewis acid catalysts have also been investigated and can promote the reaction under milder conditions.
-
-
One-Pot Procedures: Combining the initial condensation and the cyclodehydration into a one-pot procedure with acid catalysis can improve overall efficiency and yield.
Guareschi-Thorpe Reaction
This reaction synthesizes pyridine derivatives from the condensation of cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[25][26]
Q: My Guareschi-Thorpe reaction with an aldehyde is not producing the expected pyridone. What is a common issue?
A: A key limitation of the original Guareschi protocol is that when aldehydes are used instead of ketones, the intermediate adduct tends to aromatize to a 2-hydroxypyridone.[27]
Troubleshooting and Modifications:
-
Thorpe's Modification: If the goal is a β,β-disubstituted glutarate, Thorpe's modification, which uses a secondary amine and subsequent acidic treatment, can provide better yields.[27]
-
Aqueous Conditions: Recent advancements have shown that using ammonium carbonate in an aqueous medium can be an effective and green approach for this synthesis.[28]
III. Data Summary and Visualization
Table 1: Common Byproducts and Mitigation Strategies
| Common Pyridine Synthesis | Potential Byproduct(s) | Likely Cause(s) | Suggested Mitigation Strategy(ies) |
| Hantzsch | Dihydropyridine intermediate | Incomplete oxidation | Use a more effective oxidizing agent (e.g., FeCl₃, MnO₂) or optimize oxidation conditions.[3] |
| Self-condensation of aldehyde | Excess aldehyde, high temperature | Use stoichiometric amounts of reactants, control temperature. | |
| Kröhnke | Michael adduct (uncyclized) | Low temperature, insufficient reaction time | Increase temperature, monitor reaction to completion by TLC.[5] |
| Starting materials | Impure reagents | Ensure purity of α-pyridinium methyl ketone salt and α,β-unsaturated carbonyl.[5] | |
| Bohlmann-Rahtz | Aminodiene intermediate | Insufficient energy for cyclodehydration | Employ Brønsted or Lewis acid catalysis to lower the activation energy.[4] |
| Guareschi-Thorpe | 2-Hydroxypyridone (with aldehydes) | Aromatization of the intermediate | Use Thorpe's modification if the glutarate is the desired product.[27] |
Diagram: General Mechanistic Divergence in Pyridine MCRs
Caption: Potential reaction pathways leading to desired products or byproducts.
IV. Conclusion
Preventing byproduct formation in multicomponent pyridine reactions requires a systematic and informed approach. By understanding the underlying mechanisms of these powerful syntheses and carefully controlling reaction parameters such as starting material purity, stoichiometry, catalyst, solvent, and temperature, researchers can significantly improve the yield and purity of their target molecules. This guide provides a starting point for troubleshooting common issues, but it is crucial to remember that each specific reaction will have its own unique challenges and optimization requirements. Continuous monitoring and analysis are key to success in this exciting area of synthetic chemistry. For drug development professionals, robust control over impurity profiles is essential for regulatory compliance and ensuring the safety and efficacy of the final active pharmaceutical ingredient.[6][19][29][30]
References
- 1. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 20. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 21. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 22. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 23. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 24. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 25. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]
- 26. Guareschi-Thorpe Condensation [drugfuture.com]
- 27. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. pharmaffiliates.com [pharmaffiliates.com]
- 30. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Selective Functionalization of 2-Amino-4-hydroxypyridine
Welcome to the technical support guide for the selective functionalization of 2-amino-4-hydroxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile heterocyclic building block. As a molecule with multiple reactive sites—an exocyclic amine, a pyridine ring nitrogen, a hydroxyl group, and an activated aromatic core—achieving high selectivity can be a significant challenge. This guide provides direct answers to common problems, explains the chemical principles behind our recommended strategies, and offers field-proven protocols to streamline your experimental work.
Section 1: Foundational Concepts - Understanding Core Reactivity
Before attempting functionalization, it is critical to understand the electronic and structural nature of the starting material. Many unexpected results can be traced back to a misunderstanding of its dominant tautomeric form.
FAQ: Why does my this compound react as if it has a ketone? I'm observing reactivity at the ring nitrogen instead of the hydroxyl group.
Answer: This is a classic and fundamentally important question. The issue lies in the concept of tautomerism . This compound exists in a state of equilibrium with its tautomer, 2-amino-pyridin-4(1H)-one. For this molecule, the equilibrium heavily favors the pyridone form, especially in polar solvents and in the solid state.[1][2][3]
This is because the pyridone tautomer, while sacrificing the aromaticity of a true benzene ring, benefits from the formation of a strong carbon-oxygen double bond and maintains a delocalized 6π-electron system through the participation of the nitrogen's lone pair, making it amide-like.[1][2] This has profound implications for its reactivity:
-
The "Hydroxyl" Group is Acidic: The proton is not on the oxygen but on the ring nitrogen (N-1). Deprotonation with a base generates an ambident nucleophile with negative charge density on both the oxygen and the N-1 nitrogen.
-
Ambident Reactivity: This anion can react with electrophiles at either the N-1 or the O-4 position. The site of reaction (N vs. O) is highly dependent on the reaction conditions.[4][5]
Caption: Tautomeric equilibrium of this compound.
Section 2: Troubleshooting Selective N-Functionalization (at the 2-Amino Group)
The exocyclic 2-amino group is a primary nucleophile, but its reactivity is modulated by the electronic properties of the pyridone ring.
FAQ: How can I selectively acylate or sulfonylate the 2-amino group without modifying the 4-oxo/hydroxy functionality?
Answer: Direct selective acylation of the 2-amino group requires conditions that differentiate its nucleophilicity from the N-1/O-4 system. The most robust strategy is to first protect the 4-hydroxy group, perform the N-acylation, and then deprotect.
However, for a direct approach, you can exploit the difference in basicity. The 2-amino group is generally less nucleophilic than the deprotonated pyridone anion. Therefore, running the reaction under neutral or mildly basic conditions with a non-nucleophilic base (like pyridine or triethylamine) at low temperatures can favor N-acylation. Using a highly reactive acylating agent (e.g., an acid chloride) is often necessary. The key is to avoid strong bases that would deprotonate the pyridone ring.
Troubleshooting: I am attempting to add a Boc protecting group to the 2-amino position but am getting a complex mixture of products, including di-Boc species and O-acylation.
Answer: This is a common outcome when standard Boc protection protocols are used without modification. The formation of multiple products arises from the high reactivity of the pyridone anion.
-
Problem Cause: Using strong bases (like NaOH or K₂CO₃ in polar aprotic solvents) or highly reactive conditions (neat Boc₂O at elevated temperatures) will generate the pyridone anion, leading to competitive O-acylation at the 4-position and potentially N-acylation at the N-1 position. The di-Boc species likely results from the initial N-Boc product being deprotonated and reacting again.
-
Solution: A change in solvent and base is required. Running the reaction in a less polar solvent like THF or Dioxane with a milder base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can significantly improve selectivity for the 2-amino group.
Protocol: Selective N-Boc Protection of this compound
-
Setup: Suspend this compound (1.0 eq) in a mixture of 1,4-Dioxane and water (e.g., 3:1 ratio, 0.2 M concentration).
-
Base Addition: Add triethylamine (2.5 eq) to the suspension. Stir at room temperature for 15 minutes.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in 1,4-Dioxane dropwise over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS, watching for the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous residue with water and adjust the pH to ~4-5 with dilute HCl.
-
Extraction: Extract the product with ethyl acetate (3x). The N-Boc product is often more soluble in organic solvents than the starting material.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel chromatography if necessary.
Section 3: Troubleshooting Selective O-Functionalization (at the 4-Hydroxy Group)
Targeting the oxygen atom requires leveraging the ambident nucleophilicity of the pyridone anion.
FAQ: What is the most reliable method for O-alkylation, for example, to synthesize 2-amino-4-methoxypyridine?
Answer: There are two primary strategies for selective O-alkylation.
-
Direct Alkylation (HSAB Principle): This method relies on carefully controlling the reaction conditions to favor attack at the oxygen atom. According to Hard and Soft Acid and Base (HSAB) theory, the oxygen atom of the pyridone anion is a "hard" nucleophilic center, while the N-1 nitrogen is "softer". Therefore, using a "hard" electrophile like dimethyl sulfate or a trimethyloxonium salt in a polar aprotic solvent (e.g., DMF, DMSO) often favors O-methylation. The choice of counter-ion also matters; silver salts of pyridones are known to promote O-alkylation.[4]
-
Indirect Synthesis (Nucleophilic Aromatic Substitution - SNAr): This is often a more reliable and scalable approach. The 4-hydroxy group is first converted to a better leaving group, typically a chloride, using a reagent like phosphorus oxychloride (POCl₃). The resulting 2-amino-4-chloropyridine is then reacted with a nucleophile, such as sodium methoxide, to displace the chloride and form the desired ether.[6][7] This method avoids the regioselectivity issues of direct alkylation.
Caption: Decision workflow for O-alkylation of this compound.
Troubleshooting: My direct O-alkylation with an alkyl halide is giving me the N-alkylated product as the major isomer. How do I fix this?
Answer: This outcome indicates that your reaction conditions are favoring attack at the softer N-1 position. Alkyl halides are relatively soft electrophiles, which naturally prefer the softer nitrogen atom.
-
Problem Cause: The combination of a soft electrophile (alkyl halide) and certain solvent/base combinations promotes N-alkylation. For example, using potassium carbonate in acetone often leads to N-alkylation.[4]
-
Solution: To favor O-alkylation, you must shift the conditions.
-
Change the Electrophile: Switch from a soft alkyl halide to a harder alkylating agent like an alkyl sulfate (e.g., dimethyl sulfate) or a tosylate.
-
Change the Solvent: Move to a more polar aprotic solvent like DMF or DMSO. These solvents better solvate the cation of the base, leaving a more "naked" and reactive anion, which can influence selectivity.
-
Mitsunobu Reaction: For more complex alcohols, the Mitsunobu reaction is a powerful method that often favors O-alkylation of pyridones, although selectivity can be substrate-dependent.[8]
-
| Factor | Favors N-Alkylation (at N-1) | Favors O-Alkylation (at O-4) | Rationale |
| Electrophile | Soft (e.g., Alkyl Iodide, Benzyl Bromide) | Hard (e.g., Dimethyl Sulfate, Acyl Chlorides) | HSAB Principle: Soft-soft and hard-hard interactions are favored. |
| Solvent | Less Polar (e.g., Toluene, Acetone) | Polar Aprotic (e.g., DMF, DMSO) | Polar solvents can better solvate the counter-ion, influencing the nucleophilicity of the anion sites. |
| Base/Counter-ion | K₂CO₃, Cs₂CO₃ | NaH, Ag₂CO₃ | The nature of the ion pair affects the charge distribution on the ambident nucleophile. |
Section 4: Troubleshooting Regioselective Ring Functionalization
The electron-donating amino and hydroxyl (pyridone) groups strongly activate the pyridine ring towards electrophilic aromatic substitution, primarily at the C3 and C5 positions.
FAQ: I need to install a bromine atom on the ring. What conditions will give me selective halogenation at the C3 or C5 position?
Answer: The combined directing effects of the 2-amino and 4-oxo groups make the C3 and C5 positions highly electron-rich and susceptible to electrophilic attack.
-
For Monobromination: Using a mild brominating agent like N-Bromosuccinimide (NBS) in a solvent like DMF or acetic acid at room temperature will typically provide selective monobromination, though a mixture of 3-bromo and 5-bromo isomers is possible if the 2- and 4-substituents are different. For this compound, the C3 and C5 positions are electronically very similar.
-
For Dibromination: Using a more powerful brominating system, such as elemental bromine (Br₂) in acetic acid, will often lead to the dibrominated product, 3,5-dibromo-2-amino-4-hydroxypyridine.
Troubleshooting: My bromination reaction is giving a messy, inseparable mixture of products, and my starting material is being consumed rapidly.
Answer: This suggests the reaction is too aggressive, leading to over-bromination and potential side reactions. The high activation of the ring makes it very sensitive.
-
Problem Cause: Using elemental bromine, especially in excess or at elevated temperatures, can be difficult to control.
-
Solution:
-
Use a Milder Reagent: Switch from Br₂ to NBS. NBS releases bromine slowly, keeping the concentration low and improving control.
-
Lower the Temperature: Perform the reaction at 0 °C or even lower to reduce the reaction rate.
-
Protect the Amino Group: If selectivity remains poor, consider protecting the 2-amino group as an amide (e.g., acetamide). The amide is still activating and ortho-, para-directing but is less powerful than the free amine, which can temper the ring's reactivity and improve control.
-
Section 5: Advanced Topics - C-C Bond Formation (Suzuki Coupling)
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating biaryl structures. Applying it to this scaffold requires a halogenated precursor.
FAQ: I want to perform a Suzuki coupling to add an aryl group at the C5 position. What is the general workflow?
Answer: The workflow involves two main stages: regioselective halogenation to install the reaction "handle," followed by the cross-coupling reaction.
-
Substrate Preparation:
-
Protect the 4-OH group as a stable ether (e.g., methyl or benzyl ether) using the methods described in Section 3. This prevents interference from the acidic proton during the coupling.
-
Perform a regioselective bromination (as described in Section 4) to install bromine at the C5 position, yielding a substrate like 5-bromo-2-amino-4-methoxypyridine.
-
-
Suzuki Coupling:
Troubleshooting: My Suzuki reaction is failing. LC-MS shows only starting materials or decomposition (dehalogenation). What is going wrong?
Answer: Suzuki coupling failures with amino-pyridines are frequently due to catalyst inhibition or deactivation .[11]
-
Problem Cause: The lone pairs on both the pyridine ring nitrogen and the 2-amino group can coordinate strongly to the palladium center. This coordination can block the catalyst's open sites, preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Solutions:
-
Change the Ligand: Switch from simple phosphine ligands (like PPh₃) to more electron-rich, bulky "Buchwald-type" biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands can promote the crucial reductive elimination step and are often less susceptible to displacement by the substrate's nitrogens.
-
Protect the Amino Group: Protecting the 2-amino group as a Boc-carbamate or an amide can reduce its ability to coordinate with the palladium catalyst.
-
Use a Stronger, Non-nucleophilic Base: A base like K₃PO₄ is often more effective than K₂CO₃ in difficult couplings.
-
Thoroughly Degas: Oxygen can irreversibly oxidize the Pd(0) catalyst. Ensure your solvent and reaction vessel are rigorously degassed by sparging with argon or nitrogen or by using freeze-pump-thaw cycles.
-
Caption: Troubleshooting flowchart for Suzuki coupling of amino-pyridines.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 8. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 2-Amino-4-hydroxypyridine and its Tautomeric Landscape
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, 2-Amino-4-hydroxypyridine stands out as a versatile scaffold in medicinal chemistry and materials science.[1][2] Its utility, however, is intrinsically linked to a nuanced structural feature: tautomerism. This guide provides an in-depth technical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this molecule, grounded in the expert understanding that it predominantly exists as its pyridone tautomer, 2-amino-1H-pyridin-4-one.[1][2] We will explore the causality behind experimental choices and compare NMR with other analytical techniques, ensuring a trustworthy and authoritative resource for your laboratory work.
The Tautomeric Challenge: Pyridine vs. Pyridone
A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form.[1][2] For 2- and 4-hydroxypyridines, this equilibrium heavily favors the pyridone tautomer.[1][2] This preference is driven by the aromatic stabilization of the pyridone ring and the strength of the carbon-oxygen double bond.[1][2] Therefore, for the purpose of NMR characterization, we will primarily discuss the spectra of the dominant tautomer, 2-amino-1H-pyridin-4-one.
¹H and ¹³C NMR Spectral Analysis of 2-amino-1H-pyridin-4-one
While direct, publicly available experimental spectra for this compound are not readily found in common databases, we can confidently predict the chemical shifts and coupling patterns based on the extensive data available for closely related analogs such as 2-aminopyridine, 4-hydroxypyridine, and various substituted pyridones.[3][4][5][6][7][8][9]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 2-amino-1H-pyridin-4-one in a solvent like DMSO-d₆ is expected to show distinct signals for the ring protons, the amino protons, and the N-H proton of the pyridone ring.
| Proton | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) |
| H-3 | 5.5 - 6.0 | d | ~2-3 |
| H-5 | 6.0 - 6.5 | dd | J(H5-H6) ≈ 7-8, J(H5-H3) ≈ 2-3 |
| H-6 | 7.0 - 7.5 | d | ~7-8 |
| -NH₂ | 5.0 - 6.0 | br s | - |
| N-H (ring) | 10.0 - 11.0 | br s | - |
Note: These are estimated ranges based on typical values for similar functional groups and heterocyclic systems, as direct experimental data is not widely available.[1]
Expert Interpretation:
-
The protons on the pyridine ring (H-3, H-5, and H-6) will appear in the vinylic/aromatic region.
-
The electron-donating amino group at C-2 will shield the adjacent protons, causing them to appear at a relatively upfield chemical shift compared to unsubstituted pyridones.
-
The H-6 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded of the ring protons.
-
The amino (-NH₂) protons and the ring N-H proton will appear as broad singlets due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shifts can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ) Range (ppm) |
| C-2 | 155 - 160 |
| C-3 | 90 - 95 |
| C-4 | 175 - 180 |
| C-5 | 105 - 110 |
| C-6 | 135 - 140 |
Note: These are estimated ranges based on typical values for similar functional groups and heterocyclic systems, as direct experimental data is not widely available.
Expert Interpretation:
-
The C-4 carbon, being part of the carbonyl group, will be the most deshielded and appear significantly downfield.
-
The C-2 carbon, attached to two nitrogen atoms (the ring nitrogen and the amino group), will also be significantly deshielded.
-
The remaining ring carbons will appear in the expected regions for aromatic/vinylic carbons.
Experimental Workflow for NMR Characterization
To ensure the acquisition of high-quality, reproducible NMR data, a systematic experimental approach is paramount. The following protocol is a self-validating system for the characterization of this compound.
References
- 1. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 2. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 5. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Hydroxypyridine(626-64-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to 2-Amino-4-hydroxypyridine and Its Isomers for Advanced Research
Introduction: The Strategic Importance of Isomeric Scaffolds
In the landscape of medicinal chemistry and materials science, pyridine-based heterocycles are foundational scaffolds, celebrated for their profound impact on pharmacological activity and material properties.[1] Among these, aminohydroxypyridines represent a class of exceptionally versatile intermediates, leveraging the distinct reactivity of both amino and hydroxyl functional groups.[2] This guide focuses on 2-Amino-4-hydroxypyridine and its structural isomers, providing a comparative analysis critical for researchers, scientists, and drug development professionals.
The precise positioning of functional groups on the pyridine ring—a concept known as isomerism—is not a trivial structural detail. It fundamentally dictates a molecule's physicochemical properties, including its electronic distribution, basicity, solubility, and capacity for intermolecular interactions.[3][4] These properties, in turn, govern a compound's pharmacokinetic profile, its efficacy as a drug candidate, or its utility as a functional material.[5] This document synthesizes experimental data and established chemical principles to offer a clear, objective comparison of these isomers, empowering researchers to make informed decisions in synthesis and application.
Part 1: Understanding Isomerism in Aminohydroxypyridines
Two primary forms of isomerism are crucial to consider for this class of compounds: positional isomerism and tautomerism.
Positional Isomerism
Positional isomers have the same molecular formula but differ in the location of their substituent groups on the pyridine ring. The interplay between the electron-donating amino group and the hydroxyl group at different positions significantly alters the molecule's overall electronic character and reactivity.
Caption: Key positional isomers of aminohydroxypyridine.
Tautomerism: The Pyridine-Pyridone Equilibrium
A critical feature of hydroxypyridines, particularly those with hydroxyl groups at the 2- or 4-positions, is their existence in a tautomeric equilibrium with the corresponding pyridone (keto) form.[6][7] For this compound, this equilibrium strongly favors the pyridone tautomer, 2-amino-1H-pyridin-4-one.[6][8] This preference is driven by the aromatic stability and the strong carbon-oxygen double bond in the pyridone form.[6][7] This phenomenon is highly solvent-dependent; polar solvents, which can stabilize the more polar pyridone structure through hydrogen bonding, shift the equilibrium further toward the keto form.[8][9][10]
Caption: Tautomeric equilibrium of this compound.
Part 2: Comparative Physicochemical Properties
The subtle changes in substituent placement lead to measurable differences in physical and chemical properties. The following table summarizes available data for this compound and a common isomer, 2-Amino-3-hydroxypyridine. Data for all isomers is not exhaustively available in public literature, highlighting an area for further experimental investigation.[3]
| Property | This compound | 2-Amino-3-hydroxypyridine | Rationale for Differences |
| Molecular Formula | C₅H₆N₂O | C₅H₆N₂O | Isomers share the same molecular formula. |
| Molecular Weight | 110.11 g/mol [11][12] | 110.11 g/mol [13] | Isomers have the same molecular weight. |
| Appearance | White to off-white or yellow solid/crystalline powder[11][12] | Solid | Both are typically solids at room temperature. |
| Melting Point | 235 - 239 °C[11] | Not readily available | The ability to form strong intermolecular hydrogen bonds, especially in the pyridone tautomer, likely contributes to the high melting point of the 2,4-isomer. |
| Solubility | Moderately or slightly soluble in water; soluble in some organic solvents.[2][11][12] | Not readily available | The pyridone tautomer of the 2,4-isomer is polar, influencing its solubility. The 2,3-isomer does not form a pyridone tautomer and may have different solubility characteristics. |
| pKa (Conjugate Acid) | ~4.8 (of the amino group)[11] | Not readily available | Basicity is highly dependent on the amino group's position relative to the ring nitrogen and hydroxyl group. 4-aminopyridines are generally more basic than 2- or 3-aminopyridines due to resonance stabilization of the conjugate acid.[4][14] |
Part 3: Reactivity, Synthesis, and Applications
The isomeric structure is a key determinant of chemical reactivity and, consequently, the synthetic pathways for which these compounds are suited.
-
Nucleophilicity of the Amino Group : The amino group is nucleophilic and can participate in reactions such as acylation to form amides or diazotization followed by azo coupling to create dyes.[8][11] Its reactivity is modulated by the electronic influence of the hydroxyl group and the ring nitrogen.
-
Acidity of the Hydroxyl Group : The hydroxyl group is acidic and can react with bases.[11] In the predominant pyridone tautomer of this compound, this site becomes an N-H bond of an amide-like structure.
-
Versatility in Synthesis : The dual functionality makes these compounds valuable building blocks.[8] They serve as crucial intermediates in the synthesis of a wide range of molecules, from pharmaceuticals to agrochemicals.[2][8] For example, the 2-amino-4-substituted pyridine scaffold has been used to develop potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[6][8]
Part 4: Experimental Protocols for Characterization
Objective comparison and validation of isomeric properties rely on robust analytical methodologies. The following protocols are designed to be self-validating and provide a framework for characterizing these compounds.
Protocol 1: Spectroscopic Confirmation of Structure (IR and NMR)
Objective: To confirm the chemical structure and functional groups of a synthesized aminohydroxypyridine isomer.
Methodology Rationale: Infrared (IR) spectroscopy is ideal for identifying key functional groups by their characteristic vibrational frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural elucidation.
Step-by-Step Protocol:
-
Sample Preparation:
-
For IR: Prepare a KBr pellet containing a small amount of the sample or run as a mull.
-
For ¹H and ¹³C NMR: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can solubilize polar compounds and its residual solvent peak does not typically obscure key signals.
-
-
IR Spectroscopy:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Observations: Look for characteristic peaks:
-
N-H stretch (amino group): ~3300-3500 cm⁻¹.
-
O-H stretch (hydroxyl group, if enol form is present): Broad peak ~3200-3600 cm⁻¹.
-
C=O stretch (carbonyl of pyridone tautomer): Strong peak ~1650 cm⁻¹. The presence and intensity of this peak are key indicators of the tautomeric equilibrium.[6]
-
Aromatic C=C and C=N stretches : ~1400-1600 cm⁻¹.
-
-
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Observations:
-
¹H NMR: Signals in the aromatic region (typically ~6.0-8.5 ppm) corresponding to the protons on the pyridine ring. The number of signals, their splitting patterns (coupling), and integration will confirm the substitution pattern. A broad signal for the -NH₂ protons will also be present.
-
¹³C NMR: Signals corresponding to the five carbons of the pyridine ring. The chemical shift of the carbon at position 4 will be significantly different depending on whether it is a C-OH (~160 ppm) or a C=O (~175-180 ppm), providing strong evidence for the dominant tautomer.
-
-
Protocol 2: Analysis of Tautomeric Equilibrium via UV-Vis Spectroscopy
Objective: To qualitatively and quantitatively assess the influence of solvent polarity on the tautomeric equilibrium between the hydroxypyridine and pyridone forms.
Methodology Rationale: The two tautomers have different electronic conjugation systems and will therefore absorb UV-Vis light at different wavelengths (λmax). The pyridone form is generally more polar. By systematically measuring the UV-Vis spectrum in solvents of varying polarity (dielectric constant), one can observe a shift in the λmax, which correlates to a shift in the tautomeric equilibrium.[10] Polar solvents will stabilize the more polar pyridone tautomer, leading to an increase in the intensity of its corresponding absorption band.[8][9]
Caption: Experimental workflow for tautomer analysis using UV-Vis spectroscopy.
Conclusion
The isomeric forms of aminohydroxypyridine, while chemically similar, exhibit distinct properties that have significant implications for their application. This compound is characterized by a strong preference for its pyridone tautomer, a feature that dictates its high melting point, polarity, and specific reactivity. Its isomers, such as 2-Amino-3-hydroxypyridine, lack this specific tautomeric relationship and thus present a different profile of physical and chemical behaviors. For researchers in drug discovery and materials science, a thorough understanding of these isomeric and tautomeric differences is not merely academic; it is a prerequisite for the rational design of novel molecules with tailored functions, from targeted enzyme inhibitors to advanced polymers.
References
- 1. dovepress.com [dovepress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 9. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 12. This compound, 98% | Fisher Scientific [fishersci.ca]
- 13. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
A Comparative Guide to the Biological Activity of 2-Amino-4-hydroxypyridine Derivatives
The pyridine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of therapeutic agents.[1][2] Its derivatives are integral to numerous drugs, owing to the pyridine's ability to form hydrogen bonds, its polarity, and its bioisosteric relationship with other functional groups.[3][4] Within this broad and vital class of compounds, 2-amino-4-hydroxypyridine derivatives have emerged as a particularly promising subclass, demonstrating a distinct and potent spectrum of biological activities.
This guide provides a comparative analysis of this compound derivatives against other substituted pyridines. We will delve into their unique structural features, compare their performance in key therapeutic areas, and provide detailed experimental protocols for evaluating their efficacy, offering researchers and drug development professionals a comprehensive resource for harnessing the potential of these remarkable compounds.
The this compound Scaffold: A Profile of Versatility
The defining feature of this compound is its specific substitution pattern, which imparts unique physicochemical properties that drive its biological interactions. A crucial characteristic is its existence in tautomeric equilibrium, predominantly favoring the 2-amino-1H-pyridin-4-one form.[5][6] This tautomerism is vital, as it influences the molecule's hydrogen bonding capacity, allowing it to act as both a hydrogen bond donor and acceptor, a key factor in its interaction with biological targets like enzyme active sites.[4][5]
The presence of the amino group at the 2-position and the hydroxyl (or keto) group at the 4-position creates a unique electronic environment and steric profile, distinguishing it from other pyridine isomers and influencing its target specificity and potency.[2][5]
Comparative Analysis of Biological Activities
The strategic placement of functional groups on the this compound scaffold has led to the development of compounds with significant potential in oncology and infectious diseases.
Anticancer Activity
Numerous pyridine derivatives have been investigated for their anticancer properties, often targeting critical cellular pathways.[7][8] Recent studies have highlighted that the presence and position of amino (-NH2) and hydroxyl (-OH) groups can significantly enhance antiproliferative activity.[2][9]
Case Study: Kinase Inhibition The 2-aminopyridine moiety is a well-established scaffold for kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase's ATP-binding site.[10] Derivatives of this compound have shown promise as potent inhibitors of kinases implicated in cancer progression, such as Anaplastic Lymphoma Kinase (ALK) and ROS1.[5] The combination of the 2-amino group for hinge binding and the 4-hydroxy group for additional interactions can lead to enhanced potency and selectivity compared to simpler aminopyridine or hydroxypyridine analogues.
For instance, non-symmetrical inhibitors featuring a 4-(dimethylamino)pyridinium headpiece have demonstrated significant inhibitory activity against choline kinase α1 (ChoKα1), a validated target in cancer therapy.[11]
Comparative Anticancer Potency Data
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-(1-piperidine)pyridine deriv. | Non-Small-Cell Lung Cancer | Varies | [5] |
| 4-(dimethylamino)pyridinium deriv. | Jurkat (T-ALL) | ~2-5 | [11] |
| Pyrido[2,3-d]pyrimidine deriv. | Various Cancer Lines | Varies | [12] |
| Simple Aminopyridine deriv. | Various Cancer Lines | Generally Higher | [2] |
This table is a representative summary. IC50 values are highly dependent on the specific derivative and cell line.
Antimicrobial Activity
Pyridine derivatives have a long history as antimicrobial agents, with their mechanism of action often involving the disruption of microbial cell walls, protein synthesis, or essential metabolic pathways.[] The efficacy of these compounds is heavily influenced by the nature and position of their substituents.
Studies on substituted pyridines have shown that even small changes, such as the position of a methyl group, can significantly impact antifungal activity.[14] In a series of 2-amino-5-substituted pyridines, derivatives with a thiophenol moiety exhibited the strongest fungicidal and bactericidal activity.[14] While direct comparative data for this compound derivatives is less common in the literature, the principles of structure-activity relationships suggest that the hydrogen-bonding capabilities and specific electronic profile of this scaffold make it a strong candidate for developing novel antimicrobial agents.[15]
Comparative Antimicrobial Activity Data
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-Amino-5-(thiophenol)pyridine | Fungi & Bacteria | Not Specified | [14] |
| Pyridinium Salts (3-phenylpropyl chain) | S. aureus | 4 | [15] |
| C-2 and C-6 Substituted Pyridines | S. aureus | 75 | [16] |
| Halogenated Piperidine/Pyrrolidine deriv. | S. aureus, C. albicans | 32-128 | [17] |
This table is a representative summary. MIC (Minimum Inhibitory Concentration) values vary based on the specific derivative and microbial strain.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is intrinsically linked to their structure. For the this compound scaffold, the following SAR principles are key:
-
Hydrogen Bonding is Critical : The amino and hydroxyl/keto groups are primary sites for hydrogen bonding with target proteins. Modifications that disrupt this capability often lead to a loss of activity.[4]
-
Aromatic Interactions : The pyridine ring itself can engage in π-π stacking or hydrophobic interactions within a binding pocket.
-
Substituent Effects : Adding other substituents to the ring can modulate lipophilicity, solubility, and metabolic stability, as well as introduce new interaction points with the target.[2] For instance, bulky groups can sometimes decrease activity due to steric hindrance.[9]
The diagram below illustrates the key pharmacophoric features of the this compound scaffold that contribute to its biological activity.
Caption: Key pharmacophoric features of the this compound scaffold.
Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.
Experimental Protocols for Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Here, we detail the widely used MTT assay for determining the cytotoxic (anticancer) activity of novel compounds.[18]
Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[19][20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of living cells.[20]
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[19]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)[21]
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and dilute cells in complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[21]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation, add 150 µL of the solubilization solution (e.g., DMSO) to each well.[19]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery. Its unique structural and electronic properties, particularly its tautomeric nature and hydrogen bonding capacity, provide a strong foundation for designing potent and selective inhibitors against a range of biological targets. As demonstrated in anticancer and antimicrobial research, this scaffold often provides a distinct advantage over other pyridine substitution patterns. By leveraging the structure-activity relationship insights and employing robust experimental protocols as outlined in this guide, researchers can effectively explore the vast chemical space of this compound derivatives to develop the next generation of innovative therapeutics.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 6. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. clyte.tech [clyte.tech]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Amino-4-hydroxypyridine-Based Inhibitors
The 2-amino-4-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors against a range of biological targets.[1][2] Its unique electronic properties and the presence of key hydrogen bond donors and acceptors allow for diverse chemical modifications, enabling the fine-tuning of inhibitory activity and pharmacokinetic profiles.[3] This guide provides a comparative analysis of the efficacy of various inhibitors derived from this core structure, supported by experimental data and detailed protocols for their evaluation.
The Versatility of the this compound Scaffold
The core of this compound exists in tautomeric equilibrium with 2-amino-1H-pyridin-4-one, a feature that plays a crucial role in its interactions with biological targets.[4] The amino group at the C2 position is nucleophilic, while the hydroxyl group at C4 (or the keto group in the tautomeric form) can participate in crucial hydrogen bonding interactions within an enzyme's active site.[1][3] These characteristics make it an excellent starting point for developing inhibitors for enzymes such as kinases, nitric oxide synthases, and histone deacetylases.
Comparative Efficacy of this compound-Based Inhibitors
The following sections provide a comparative overview of the efficacy of different classes of inhibitors based on the this compound scaffold. The data presented is collated from various studies to offer a broad perspective on their potential therapeutic applications.
Nitric Oxide Synthase (NOS) Inhibitors
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule.[5] Overproduction of NO by the inducible isoform (iNOS) is implicated in inflammatory diseases, while the neuronal (nNOS) and endothelial (eNOS) isoforms have important physiological roles.[5] Therefore, isoform-selective inhibitors are highly sought after. The 2-aminopyridine moiety has been a critical component in the development of potent and selective NOS inhibitors.[6]
A series of 6-substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated for their inhibitory activity against the three NOS isoforms.[5] The data reveals that substitutions at the 6-position can significantly influence both potency and selectivity.
| Compound | Target | IC50 (nM) | Selectivity vs. eNOS | Selectivity vs. nNOS |
| 2-amino-4-methylpyridine | iNOS | 193 | - | - |
| Compound 18 | iNOS | Not specified, but most potent | ~30-fold | ~10-fold |
| Compound 9 | iNOS | Less potent than 18 | Lower selectivity | Lower selectivity |
| Compound 20 | iNOS | Less potent than 18 | Lower selectivity | Lower selectivity |
Table 1: Comparative efficacy of 2-amino-4-methylpyridine analogues as NOS inhibitors. Data sourced from in vitro enzyme assays.[5]
The development of these inhibitors often involves a strategic approach to engage with key residues in the active site, such as Glu-592 in rat nNOS and Glu-597 in human nNOS, via the 2-aminopyridine ring.[6]
Signaling Pathway: Nitric Oxide Synthesis
References
- 1. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 4. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quality Control of 2-Amino-4-hydroxypyridine: A Comparative Analysis of Analytical Methodologies
Welcome to this in-depth guide on the essential analytical methods for ensuring the quality, purity, and consistency of 2-Amino-4-hydroxypyridine. As a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, the stringent quality control of this compound is not merely a procedural formality but a cornerstone of product safety and efficacy.[1] Its derivatives have been explored for anti-inflammatory and anti-cancer properties, making its analytical characterization critical for drug development professionals.[2]
This guide moves beyond simple procedural lists. It is designed to provide you, my fellow researchers and scientists, with the causal reasoning behind methodological choices, offering a comparative analysis grounded in both chemical principles and practical laboratory experience. We will explore the nuances of each technique, from the workhorse of chromatographic separation to the definitive power of spectroscopic identification.
A unique and critical feature of this compound that profoundly influences our analytical strategy is its existence in a tautomeric equilibrium between the hydroxypyridine (enol) form and the more stable 2-amino-1H-pyridin-4-one (keto) form.[2][3] This equilibrium, sensitive to factors like solvent polarity, must be considered in every analytical measurement, from interpreting an NMR spectrum to developing a robust HPLC method.[2][3]
Chapter 1: Chromatographic Techniques: The Gold Standard for Purity and Impurity Profiling
Separation science is the bedrock of quality control, allowing us to quantify the target analyte and, just as importantly, detect and quantify any process-related impurities or degradation products. For a polar, hydrophilic compound like this compound, High-Performance Liquid Chromatography (HPLC) is the premier technique. While Gas Chromatography (GC) is a powerful tool, its application here requires a more considered, derivatization-based approach.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for determining the purity and assay of this compound. Its versatility allows for the separation of the main component from structurally similar impurities.
Expertise & Experience: Why Standard Reversed-Phase HPLC Can Be Challenging
The primary challenge in developing an HPLC method for this analyte is its high polarity. On traditional C18 reversed-phase columns, highly polar compounds often exhibit poor retention, eluting at or near the solvent front (void volume). This leads to poor resolution from other early-eluting impurities and potential matrix effects. To overcome this, we must move beyond standard "plug-and-play" C18 methods. The alternatives include:
-
Mixed-Mode Chromatography: These columns possess both hydrophobic (e.g., C18) and ion-exchange functionalities. This dual mechanism provides enhanced retention for polar and charged analytes without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (MS).[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high-organic mobile phase, offering excellent retention for very polar compounds.
-
Aqueous C18 Columns: These are specially designed reversed-phase columns that are stable in highly aqueous mobile phases, allowing for better retention of polar analytes.
Comparative Analysis: HPLC Methodologies
| Parameter | Method A: Traditional C18 | Method B: Mixed-Mode Cation Exchange |
| Principle | Primarily hydrophobic interactions. | Hydrophobic and cation exchange interactions.[4] |
| Column | Standard L1 C18, 4.6 x 150 mm, 5 µm | Mixed-Mode C18/SCX, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 5% B for 10 min | A: 0.1% Formic Acid in WaterB: AcetonitrileIsocratic: 50% A / 50% B |
| Expected Retention | Poor (likely < 2 minutes) | Good (tunable, likely 4-8 minutes) |
| Peak Shape | Potentially broad or tailing | Symmetrical and sharp.[4] |
| MS Compatibility | Excellent | Excellent, avoids non-volatile buffers.[4] |
| Key Advantage | Widely available column chemistry. | Superior retention and selectivity for the polar analyte. |
Experimental Protocol: HPLC-UV Purity Determination (Method B)
This protocol outlines a robust method for routine purity analysis using a mixed-mode column.
-
System Preparation:
-
HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm, or equivalent mixed-mode column.[5]
-
Mobile Phase: 50:50 (v/v) Acetonitrile / 0.05% Sulfuric Acid in Water.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the test sample in the same manner as the standard to achieve a nominal concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm and 254 nm.
-
-
Data Analysis:
-
Run a blank (diluent), followed by five replicate injections of the standard to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample.
-
Calculate the purity by area percent, assuming all impurities have a similar response factor. For an assay, calculate the concentration against the reference standard.
-
Workflow Visualization: HPLC Analysis
Caption: HPLC workflow from sample preparation to final report.
Gas Chromatography (GC)
Direct GC analysis of this compound is challenging due to its low volatility and high polarity, which can lead to poor peak shape and decomposition in the hot injector.[6] Therefore, derivatization is mandatory.
Expertise & Experience: The Necessity of Derivatization
Derivatization converts the polar N-H and O-H groups into less polar, more volatile silyl ethers and amines. The most common reagent for this is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] This process makes the analyte "GC-friendly," allowing it to volatilize without degradation and travel through the GC column for separation.
Experimental Protocol: GC-MS Impurity Identification via Silylation
This method is ideal for identifying potential volatile or semi-volatile impurities that may not be observed by HPLC.
-
Derivatization:
-
Accurately weigh ~1 mg of the this compound sample into a 2 mL GC vial.
-
Add 500 µL of pyridine (as a catalyst) and 500 µL of MSTFA.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
GC System: TRACE 1310 GC or equivalent, coupled to a Mass Spectrometer (e.g., ISQ 7000).
-
Column: TRACE TR-5 (5% phenyl methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm, or equivalent.[6]
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV, scan range 40-500 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Analyze smaller peaks by comparing their mass spectra against the NIST library to tentatively identify impurities.
-
Workflow Visualization: GC-MS Analysis
Caption: GC-MS workflow including the critical derivatization step.
Chapter 2: Spectroscopic Methods: Confirming Identity and Structure
While chromatography excels at separation and quantification, spectroscopy provides unequivocal proof of identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for absolute structural confirmation. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[2] For this compound, it is also the definitive technique to confirm that the dominant tautomer is the pyridone form.
Trustworthiness: A Self-Validating System
The predicted NMR spectrum for the pyridone tautomer is highly characteristic. The presence of a ¹³C signal significantly downfield (>170 ppm) is a smoking gun for the carbonyl carbon (C4), while its absence, coupled with signals in the 150-160 ppm range for C4, would indicate the hydroxypyridine form. This provides a self-validating check on the compound's structure.
Expected NMR Data for 2-amino-1H-pyridin-4-one Tautomer
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes |
| ¹H | 5.0 - 8.0 | Ring protons (H3, H5, H6) will appear in the vinylic region. The amino (-NH₂) protons may be a broad signal.[2] |
| ¹³C | 90 - 160 | Ring carbons (C3, C5, C6). |
| ¹³C | 150 - 170 | C2 carbon, attached to the electron-donating amino group.[2] |
| ¹³C | > 170 | C4 carbonyl carbon, the most downfield signal, confirming the pyridone form.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, cost-effective, and reliable technique for identity confirmation. It provides a unique molecular "fingerprint" by measuring the vibrational frequencies of a molecule's functional groups.[3] It is an ideal method for incoming raw material identification.
Data Interpretation: Key Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3400 - 3200 | N-H Stretch | Indicates the primary amine group. |
| 3100 - 3000 | C-H Stretch (Aromatic/Vinylic) | Corresponds to the C-H bonds on the pyridine ring. |
| ~1650 | C=O Stretch (Amide) | Strong, sharp peak confirming the carbonyl group of the dominant pyridone tautomer.[7] |
| 1600 - 1450 | C=C and C=N Stretch | Ring stretching vibrations, part of the fingerprint region. |
Chapter 3: Thermal Analysis: Assessing Stability and Physical Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the physicochemical properties of a substance, which are key quality attributes.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For this compound, its primary QC application is the determination of the melting point. A sharp, well-defined melting endotherm is indicative of high purity, while a broad peak or a depressed melting point suggests the presence of impurities. The melting point is reported to be around 210-214 °C.[8]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to assess thermal stability and identify the decomposition temperature. For a stable, non-hydrated material, the TGA curve should show no significant mass loss until the onset of decomposition. This is critical for determining appropriate storage and processing conditions. Studies on related heterocyclic compounds show decomposition often begins above 230 °C.[9]
Summary & Recommendations: A Tiered Approach to Quality Control
No single method can answer all quality questions. An effective QC strategy employs a tiered approach, using the right tool for the right job.
| Analytical Method | Primary Purpose | Principle | Throughput | Strengths | Limitations |
| HPLC-UV | Purity, Assay, Impurity Profiling | Liquid-phase separation based on polarity/ion-exchange | Medium | Quantitative, robust, high resolution | May not see non-UV active or non-eluting impurities |
| GC-MS | Volatile Impurity Identification | Gas-phase separation of derivatized analytes | Low | High sensitivity, definitive identification via MS | Requires derivatization, not suitable for non-volatile impurities |
| NMR | Absolute Identity Confirmation | Nuclear spin transitions in a magnetic field | Low | Unambiguous structure elucidation, tautomer analysis | Expensive, requires high expertise |
| IR | Raw Material Identity Check | Molecular vibrations absorbing IR radiation | High | Fast, simple, provides unique fingerprint | Not quantitative, limited for complex mixtures |
| DSC/TGA | Melting Point, Thermal Stability | Heat flow and mass change vs. temperature | High | Provides key physical property data | Indirect purity assessment, destructive |
Recommended QC Strategy:
-
Incoming Material (ID Test): Use IR Spectroscopy for a rapid identity confirmation against a verified reference standard.
-
Release Testing (Purity & Assay): Employ a validated Mixed-Mode HPLC-UV method as the primary tool for quantifying purity and known impurities.
-
Reference Standard Characterization: Use NMR Spectroscopy for absolute, unequivocal structural confirmation of new reference standard lots.
-
Investigational Analysis: Use GC-MS (with derivatization) and LC-MS to identify unknown impurities during stability studies or process deviation investigations. DSC/TGA should be used to establish the physical properties of the initial batch.
By implementing this multi-faceted analytical strategy, researchers, scientists, and drug development professionals can ensure the consistent quality of this compound, safeguarding the integrity of their research and the safety of the final products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 33623-18-6 | Benchchem [benchchem.com]
- 3. This compound | 33631-05-9 | Benchchem [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Amino-4-hydroxypyridine
The integrity of our research and the safety of our laboratory personnel and environment are paramount. While 2-Amino-4-hydroxypyridine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, its handling and disposal demand a rigorous, protocol-driven approach.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring that its journey from benchtop to final disposition is managed with the highest standards of safety and environmental stewardship.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. While a specific, comprehensive safety data sheet (SDS) for this compound is not always readily available, data from structurally similar aminohydroxypyridine derivatives provide a strong basis for a conservative risk assessment. These compounds are consistently classified as hazardous.[2][3][4]
The primary hazards associated with this class of chemicals underscore the necessity for controlled disposal rather than simple dilution or drain disposal. The principle of "cradle-to-grave" management, mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), governs its entire lifecycle in the lab.[5]
Table 1: Consolidated Hazard Profile of Aminohydroxypyridine Derivatives
| Hazard Classification | Description | Potential Consequences of Improper Disposal |
|---|---|---|
| Acute Toxicity (Oral & Dermal) | Toxic or harmful if swallowed or in contact with skin.[2] | Contamination of soil and water, posing a risk to wildlife and potentially entering the human food chain. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Direct contact with improperly disposed waste can cause harm to waste handlers and the public. |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[2][6] | Splashes from improperly stored or transported waste can cause severe, lasting eye injury. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[3] | Airborne dust from uncontained waste can expose a wide area to respiratory hazards. |
| Aquatic Toxicity | Some derivatives are toxic to aquatic life with long-lasting effects.[4] | Direct discharge into sewer systems can disrupt wastewater treatment processes and harm aquatic ecosystems.[7] |
Foundational Safety: PPE and Engineering Controls
Before beginning any work that will generate this compound waste, it is crucial to establish a robust safety perimeter through appropriate Personal Protective Equipment (PPE) and engineering controls. This proactive approach minimizes the risk of exposure at every stage, from initial handling to final waste container sealing.[8][9]
Table 2: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or other chemically resistant gloves.[10] | Prevents dermal absorption, a key exposure route for pyridine derivatives.[3] |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[4] | Protects against splashes of solutions or accidental projection of solid particles. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | An N95 dust mask or higher. | Required when handling the solid powder outside of a fume hood to prevent inhalation of fine particles. |
Engineering Control: The Chemical Fume Hood All handling of solid this compound and the preparation of its solutions should be performed within a properly functioning chemical fume hood.[3][11] This is the most critical engineering control for preventing the inhalation of airborne particulates and vapors.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures compliance with EPA and Occupational Safety and Health Administration (OSHA) standards.[12][13][14]
Step 1: Waste Characterization and Segregation
-
Identification: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, contaminated paper towels, gloves), must be classified as hazardous waste.[5][15]
-
Segregation: This waste stream must be kept separate from all other waste. Crucially, it must not be mixed with incompatible materials which could cause a dangerous reaction.
Step 2: Waste Accumulation and Container Management
This phase must adhere to the EPA's regulations for Satellite Accumulation Areas (SAAs), which allow for the collection of hazardous waste at or near the point of generation.[16]
-
Select the Right Container: Use a chemically compatible container, typically glass or high-density polyethylene, with a tight-fitting, screw-on lid.[10] The container must be in good condition and free of leaks.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started (the day the first drop of waste entered the container)
-
-
Collection:
-
Carefully transfer waste into the container, minimizing the potential for spills or the generation of dust.
-
For contaminated solids (gloves, wipes), place them in a sealed bag before adding to the solid waste container.
-
-
Storage:
Step 3: Arranging for Professional Disposal
Laboratory personnel are not responsible for the ultimate disposal of hazardous waste. This must be handled by trained professionals.
-
Contact EHS: When the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office.
-
Schedule Pickup: Arrange for a hazardous waste pickup. Follow your institution's specific procedures for completing a chemical collection request form.[11]
-
Final Disposal Method: The EHS-contracted waste disposal company will transport the waste for final disposition, which is typically high-temperature incineration with flue gas scrubbing.[17][18][19] This method is the industry standard for safely destroying organic chemical waste.
Disposal Decision Workflow
The following diagram outlines the critical decision points and actions in the disposal process for this compound.
Caption: Decision workflow for compliant disposal of this compound waste.
Emergency Procedures: Spills and Exposures
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is essential.[8]
Spill Cleanup Protocol
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[3]
-
Use an inert absorbent material like sand or vermiculite for any remaining residue.[11]
-
Collect all cleanup materials in a sealed container and label it as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others and restrict access to the area.
-
Contact your institution's emergency response line or EHS office from a safe location.[7]
-
First Aid and Exposure Response
Immediate and correct first aid is critical. This information should be posted in the laboratory.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested) and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[3]
Decontamination of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water, if appropriate for the research context, or another solvent in which the compound is soluble).[17]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[18]
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste or recycled. Deface the original label before doing so. Confirm this procedure with your EHS office.
By adhering to this comprehensive guide, researchers can ensure that their use of this compound meets the highest standards of laboratory safety and environmental responsibility, building a deep and abiding trust in our scientific practices.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pfw.edu [pfw.edu]
- 6. biosynth.com [biosynth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ipgsf.com [ipgsf.com]
- 9. lighthouselabservices.com [lighthouselabservices.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. osha.gov [osha.gov]
- 14. epa.gov [epa.gov]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. epa.gov [epa.gov]
- 17. echemi.com [echemi.com]
- 18. benchchem.com [benchchem.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Handling 2-Amino-4-hydroxypyridine
Navigating the complexities of novel compound synthesis requires not only scientific acumen but also an unwavering commitment to safety. As a Senior Application Scientist, my primary goal is to empower your research by providing technical guidance that is both scientifically sound and grounded in field-proven safety practices. This guide addresses the specific handling requirements for 2-Amino-4-hydroxypyridine (CAS No. 33631-05-9), a versatile heterocyclic amine used in pharmaceutical and agrochemical development.[1]
The toxicological properties of this compound have not been fully investigated, a critical fact that necessitates a cautious and proactive approach to safety.[2] Therefore, the protocols outlined below are designed as a self-validating system, ensuring that safety is an integral component of the experimental workflow, not an afterthought.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on available Safety Data Sheets (SDS), this compound presents the following primary risks:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[2]
-
Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[2]
-
Respiratory Irritation (Category 3): Inhalation of the powder or dust may lead to respiratory tract irritation.[2]
While this compound is not currently classified for acute toxicity, related pyridine derivatives can be harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4][5] This lack of complete data underscores the importance of treating this compound with a high degree of caution and adhering strictly to the principle of ALARA (As Low As Reasonably Achievable) for exposure.
| Identifier | Hazard Classification | Precautionary Statements |
| CAS Number | 33631-05-9[1][2] | P261, P280, P302+P352, P305+P351+P338[6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2] | Wear protective gloves/clothing/eye protection. Avoid breathing dust. IF ON SKIN: Wash with soap and water. IF IN EYES: Rinse cautiously with water for several minutes.[2] |
| Physical Form | Light yellow powder[1] | Minimize dust generation and accumulation.[6] |
The Core of Protection: Engineering Controls and PPE
A robust safety plan relies on a multi-layered defense. The first and most effective layer is engineering controls, which are designed to isolate you from the hazard. Personal Protective Equipment (PPE) serves as the critical final barrier.
Primary Protection: Engineering Controls
All handling of this compound, especially the manipulation of its solid form, must be conducted within a certified chemical fume hood.[7] The fume hood provides essential ventilation to capture and exhaust dust and potential vapors, significantly reducing the risk of inhalation.[8] Ensure the sash is positioned at the lowest practical height to maximize capture efficiency.
Secondary Protection: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it's a scientifically informed decision based on the specific hazards of the chemical.
-
Eye and Face Protection:
-
Rationale: this compound is a serious eye irritant.[2] Standard safety glasses with side shields do not provide an adequate seal around the eyes to protect from fine powders or accidental splashes. Chemical splash goggles that conform to ANSI Z87.1 standards are essential.[9] In situations with a higher risk of splashing, such as when handling larger quantities or solutions under pressure, a face shield should be worn in conjunction with goggles.[6][10]
-
Hand Protection:
-
Requirement: Nitrile or neoprene gloves.[7] Do not use latex gloves.[7]
-
Rationale: Pyridine and its derivatives can be absorbed through the skin. Nitrile gloves offer good chemical resistance against this class of compounds.[8] Always inspect gloves for any signs of degradation, punctures, or tears before use. It is good practice to double-glove when handling highly potent or uncharacterized compounds. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[11]
-
-
Body Protection:
-
Requirement: A long-sleeved, buttoned laboratory coat.
-
Rationale: A lab coat protects your skin and personal clothing from contamination by dust or splashes.[6] Ensure the coat is fully buttoned to provide maximum coverage. For tasks with a higher risk of significant spills, consider a chemically resistant apron or gown.
-
-
Respiratory Protection:
-
Requirement: Generally not required when handling small quantities within a certified fume hood.
-
Rationale: The fume hood is the primary means of respiratory protection.[6] However, if engineering controls are not available or are insufficient to control dust levels (e.g., during a large spill or when cleaning equipment), a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[11][12] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[11]
-
Operational Plan: A Step-by-Step Handling Workflow
This protocol provides a procedural framework for safely weighing and preparing a solution of this compound.
Objective: To accurately weigh 100 mg of this compound powder and dissolve it in a solvent.
Materials:
-
This compound
-
Appropriate solvent
-
Weigh boat or paper
-
Spatula
-
Volumetric flask with stopper
-
Beaker for secondary containment
-
Wash bottle with solvent
-
Hazardous waste container
Procedure:
-
Preparation and PPE Donning:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.
-
Gather all necessary equipment and place it inside the fume hood to minimize reaching in and out.
-
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Carefully open the this compound container. Avoid creating airborne dust.
-
Using a clean spatula, slowly transfer the powder to the weigh boat until the target weight is reached.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Use the wash bottle to rinse any residual powder from the weigh boat and spatula into the flask, ensuring a quantitative transfer.
-
Add solvent to the flask, filling it to approximately half of the final volume.
-
Stopper the flask and gently swirl to dissolve the compound. Place the flask within a beaker for secondary containment and stability.
-
Once dissolved, add solvent to the calibration mark. Stopper and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup and Doffing PPE:
-
Dispose of the used weigh boat, contaminated wipes, and gloves in the designated solid hazardous waste container.[2]
-
Wipe down the spatula and the work surface inside the fume hood with a solvent-dampened towel, disposing of the towel in the hazardous waste container.
-
Remove PPE in the correct order: gloves first, followed by the lab coat (turning it inside out), and finally the goggles.
-
Wash hands and any exposed skin thoroughly with soap and water.[2]
-
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated items such as gloves, weigh boats, paper towels, and bench protectors must be placed in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Unused solutions and rinseates must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this material down the drain.[13][14]
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.[6][13]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. 33631-05-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. lobachemie.com [lobachemie.com]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. aksci.com [aksci.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. corporate.dow.com [corporate.dow.com]
- 11. pppmag.com [pppmag.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
